molecular formula C6H7BrN2O B1471793 5-(Aminomethyl)-3-bromopyridin-2-ol CAS No. 1511792-50-9

5-(Aminomethyl)-3-bromopyridin-2-ol

Cat. No.: B1471793
CAS No.: 1511792-50-9
M. Wt: 203.04 g/mol
InChI Key: BADFUCNVIIYHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-3-bromopyridin-2-ol is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Aminomethyl)-3-bromopyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)-3-bromopyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-3-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,2,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADFUCNVIIYHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-5-aminomethyl-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-bromo-5-aminomethyl-2-hydroxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related analogs, including 3-amino-5-bromo-2-hydroxypyridine and 3-bromo-5-hydroxypyridine, to project its key characteristics. Furthermore, this document outlines detailed, field-proven experimental protocols for the determination of critical parameters such as solubility, pKa, and lipophilicity (logP). The causality behind experimental choices is explained, ensuring that the described methodologies serve as self-validating systems for researchers. This guide is intended to be a foundational resource for scientists working with or considering the use of 3-bromo-5-aminomethyl-2-hydroxypyridine in their research endeavors.

Introduction

3-bromo-5-aminomethyl-2-hydroxypyridine is a substituted pyridine derivative with a unique combination of functional groups that suggest its potential as a versatile building block in the synthesis of biologically active molecules and functional materials.[1] The presence of a bromine atom offers a handle for cross-coupling reactions, while the aminomethyl group can be involved in forming amides, imines, or other functionalities. The 2-hydroxypyridine moiety is known to exist in tautomeric equilibrium with its 2-pyridone form, a feature that can significantly influence its hydrogen bonding capabilities, aromaticity, and overall physicochemical behavior.[2]

Understanding the physicochemical properties of this molecule is paramount for its effective application. These properties govern its solubility in various media, its ability to cross biological membranes, its interaction with biological targets, and its stability under different conditions. This guide provides a detailed examination of these properties, offering predicted values based on related compounds and robust protocols for their experimental determination.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 3-bromo-5-aminomethyl-2-hydroxypyridine and its structural analogs. The values for the target compound are estimations derived from the data of the related molecules.

Property3-bromo-5-aminomethyl-2-hydroxypyridine (Predicted)3-amino-5-bromo-2-hydroxypyridine3-bromo-5-hydroxypyridine
Molecular Formula C₆H₇BrN₂OC₅H₅BrN₂OC₅H₄BrNO
Molecular Weight 203.04 g/mol 189.01 g/mol 174.00 g/mol
Appearance White to off-white solidNot specifiedWhite to tan crystalline powder
Melting Point Not determinedNot specified166-170 °C
Boiling Point Not determinedNot specified343.7±22.0 °C (Predicted)
Solubility Predicted to have slight solubility in water and solubility in polar organic solvents.Soluble under various conditions.[1]Slightly soluble in water; soluble in DMSO, Methanol, Chloroform, and Ethyl Acetate.

Tautomerism of the 2-Hydroxypyridine Core

A critical aspect of 2-hydroxypyridine derivatives is their existence in a tautomeric equilibrium between the hydroxy and pyridone forms. This equilibrium is influenced by the solvent, pH, and temperature. In the gas phase, the 2-hydroxypyridine form is generally more stable, while in polar solvents and the solid state, the 2-pyridone form is favored.[2] This has significant implications for the molecule's hydrogen bonding capacity and its interactions with other molecules.

Caption: Tautomeric equilibrium of the 2-hydroxypyridine core.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 3-bromo-5-aminomethyl-2-hydroxypyridine.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[3] It involves equilibrating an excess of the solid compound in a specific solvent system and then measuring the concentration of the dissolved compound.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-bromo-5-aminomethyl-2-hydroxypyridine to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

    • The use of multiple pH values is crucial as the solubility of an ionizable compound is pH-dependent.

  • Equilibration:

    • Seal the vials and place them in a mechanical shaker or agitator.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

    • Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Quantification:

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the solubility from the measured concentration of the saturated solution.

Solubility_Workflow A Add excess solid to buffer B Equilibrate (24-48h shaking) A->B C Centrifuge/Settle B->C D Filter supernatant C->D E Analyze by HPLC/MS D->E F Quantify using calibration curve E->F

Caption: Workflow for solubility determination by the shake-flask method.

Determination of Acid Dissociation Constant (pKa)

The pKa value(s) of a molecule indicate the pH at which the ionized and non-ionized forms are present in equal concentrations. This is a critical parameter for predicting the behavior of a compound in different biological compartments. Potentiometric titration and UV-Vis spectrophotometry are two common methods for pKa determination.[5][6]

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of 3-bromo-5-aminomethyl-2-hydroxypyridine in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1-10 mM).

  • Titration Setup:

    • Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

    • Use a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Titration Process:

    • Add the titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the system to equilibrate.

  • Data Analysis:

    • Plot the pH of the solution against the volume of titrant added.

    • The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[7] The first and second derivatives of the titration curve can be used to accurately determine the equivalence point(s).

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[8]

Protocol:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa(s) of the compound.

    • Prepare a stock solution of 3-bromo-5-aminomethyl-2-hydroxypyridine in a suitable solvent (e.g., methanol or DMSO).

  • Spectral Measurement:

    • Add a small, constant amount of the stock solution to each buffer solution to achieve the same final concentration.

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each solution.

  • Data Analysis:

    • Identify the wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.[9]

pKa_Determination cluster_potentiometric Potentiometric Titration cluster_uv_vis UV-Vis Spectrophotometry A Dissolve compound B Titrate with acid/base A->B C Monitor pH B->C D Plot pH vs. Volume C->D E Determine pKa from inflection point D->E F Prepare solutions in buffers of varying pH G Measure UV-Vis spectra F->G H Plot Absorbance vs. pH G->H I Determine pKa from sigmoidal fit H->I

Caption: Methodologies for pKa determination.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional approach, while reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, high-throughput alternative.[10][11]

  • Preparation:

    • Prepare a solution of 3-bromo-5-aminomethyl-2-hydroxypyridine in either water or n-octanol.

    • Equilibrate equal volumes of n-octanol and water by shaking them together for 24 hours.

  • Partitioning:

    • Add a known volume of the compound solution to a mixture of the pre-equilibrated n-octanol and water.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully sample both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

This method correlates the retention time of a compound on a reversed-phase HPLC column with its logP value.

Protocol:

  • Calibration:

    • Select a set of standard compounds with known logP values that span the expected logP range of the test compound.

    • Analyze the standard compounds by RP-HPLC under isocratic conditions using a mobile phase of methanol or acetonitrile and water.

    • Record the retention time (t_R) for each standard.

  • Sample Analysis:

    • Analyze 3-bromo-5-aminomethyl-2-hydroxypyridine under the same HPLC conditions and determine its retention time.

  • Calculation:

    • Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log k versus the known logP values for the standard compounds to generate a calibration curve.

    • Determine the logP of the test compound by interpolating its log k value on the calibration curve.[12]

Chemical Reactivity and Stability

The chemical stability and reactivity of 3-bromo-5-aminomethyl-2-hydroxypyridine are dictated by its functional groups.

  • 2-Hydroxypyridine Moiety: This group is generally stable under recommended storage conditions.[13] However, it can be susceptible to oxidation under harsh conditions. The tautomeric equilibrium can also influence its reactivity in different chemical environments.

  • Bromo Group: The bromine atom on the pyridine ring is a versatile handle for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[14] It can also undergo nucleophilic aromatic substitution under specific conditions, although this is generally less favorable for 3-halopyridines.[14]

  • Aminomethyl Group: The primary amine of the aminomethyl group is basic and nucleophilic. It can readily react with electrophiles such as aldehydes, ketones (to form imines), and acyl chlorides (to form amides). It can also participate in reactions like the Mannich reaction.[15] The reactivity of the amino group can be influenced by the electronic effects of the other substituents on the pyridine ring.[16]

It is recommended to store 3-bromo-5-aminomethyl-2-hydroxypyridine in a cool, dry place, away from strong oxidizing agents.

Conclusion

This technical guide provides a foundational understanding of the predicted physicochemical properties of 3-bromo-5-aminomethyl-2-hydroxypyridine. While direct experimental data is currently lacking, the analysis of structurally related compounds offers valuable insights into its likely behavior. The detailed experimental protocols presented herein provide a clear roadmap for researchers to determine the key physicochemical parameters of this and other novel compounds. A thorough understanding of these properties is essential for the rational design and development of new molecules in the fields of medicinal chemistry and materials science.

References

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. Reliable, experimentally determined partition coefficient P. (logP) for most drugs is often unavailable in the literature. Many values are from in silico predictions and may not accurately reflect drug lipophilicity. In this study, a robust, viable, and resource-sparing method to measure logP was developed using reverse-phase high-performance liquid chromatography (RP-HPLC). Available at: [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. Available at: [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Available at: [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). ACS Publications. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available at: [Link]

  • UV-Vis Spectrometry, pKa of a dye. Available at: [Link]

  • 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Available at: [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (2025, August 6). ResearchGate. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent. Available at: [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Available at: [Link]

  • Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Science Publishing. Available at: [Link]

  • STABILITY OF THE IRON(III) COMPLEX WITH 2-HYDROXYPYRIDINE. (2006, December 13). Taylor & Francis Online. Available at: [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016, November 14). PMC. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. (2023, August 24). The Journal of Chemical Physics. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Available at: [Link]

  • Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. (2012, February 7). ACS Publications. Available at: [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. Available at: [Link]

  • a-new-developed-potentiometric-method-for-the-determination-of-pka-values-for-syn-and-anti-isomer-pair-in-3-and-4-hydrox.pdf. TSI Journals. Available at: [Link]

  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2026, February 17). Chemistry LibreTexts. Available at: [Link]

  • What is potentiometric titration?. (2024, October 2). AxisPharm. Available at: [Link]

  • Synthesis method of 3-bromo-5-methylpyridine. (2017, September 15). Eureka | Patsnap. Available at: [Link]

  • Selective Aminomethylation of Aromatic Compounds. (2019, August 13). Frontiers. Available at: [Link]

  • Aromatic Reactivity. MSU chemistry. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023, April 26). MDPI. Available at: [Link]

Sources

Technical Guide: Safety, Handling, and Hazards of 5-(Aminomethyl)-3-bromopyridin-2-ol

[1]

Introduction: Beyond the Sheet

In the high-stakes environment of fragment-based drug discovery (FBDD), 5-(Aminomethyl)-3-bromopyridin-2-ol serves as a critical "linker-scaffold."[1] It combines a hydrogen-bond donor/acceptor motif (the pyridone system) with a synthetic handle (the aryl bromide) and a solubilizing linker (the aminomethyl group).[1]

However, standard Safety Data Sheets (SDS) for such intermediate fragments are often generic, generated by algorithms that miss the subtle physicochemical nuances of the molecule. This guide bridges the gap between a standard SDS and the practical realities of the bench, treating safety not as a compliance hurdle but as a variable in experimental success.

Chemical Identity & Physicochemical Profiling

Before assessing hazard, we must understand the molecule's behavior in solution and solid state. This compound exhibits prototropic tautomerism , existing in equilibrium between the 2-hydroxypyridine and 2-pyridone forms.[1]

PropertySpecificationTechnical Insight
IUPAC Name 5-(Aminomethyl)-3-bromopyridin-2-olOften referenced as 3-Bromo-5-(aminomethyl)-2(1H)-pyridinone due to tautomer predominance.[1]
Molecular Formula C₆H₇BrN₂OMW: 203.04 g/mol
CAS Number Var. (Free Base vs. HCl)Frequently cataloged as HCl salt (e.g., related analogs ~1256824-xx-x).[1] Treat as Research Substance .
Appearance Off-white to pale yellow solidDarkens upon oxidation/light exposure (C-Br lability).[1]
Solubility DMSO, Methanol, Water (pH dep.)The zwitterionic character (amine base + pyridone acid) reduces solubility in non-polar organics (DCM, Hexanes).
pKa (Predicted) ~8.5 (Amine), ~11 (Pyridone)Exists as a cation at pH < 7.
Tautomerism & Reactivity Visualization

The following diagram illustrates the tautomeric shift which dictates solubility and nucleophilicity during handling.

TautomerismHydroxyl2-Hydroxypyridine Form(Aromatic, less polar)Pyridone2-Pyridone Form(Amide-like, high MP, polar)Hydroxyl->Pyridone  Equilibrium (Solvent Dependent)  ReactivityReactivity Implications:- N-alkylation vs O-alkylation- H-bond donor/acceptor capabilityPyridone->Reactivity  Dictates Handling  

Hazard Identification (GHS Classification)

Note: As a research intermediate, specific toxicological data (LD50) is often extrapolated from Structure-Activity Relationships (SAR) of analogous halogenated aminopyridines.[1]

Core Hazards

The presence of the primary aminomethyl group introduces potential corrosivity/irritation, while the aryl bromide suggests potential alkylating capability (though low without activation).

  • Signal Word: WARNING (Potential DANGER if handled as free base).

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3][4][5][6]

    • H315: Causes skin irritation.[2][3][4][5][6][7]

    • H319: Causes serious eye irritation.[2][3][4][7][8]

    • H335: May cause respiratory irritation.[2][4][5][6][7]

The "Hidden" Hazard: Sensitization

Pyridine derivatives, particularly those with benzylic-type amines (aminomethyl), possess a structural alert for skin sensitization (H317) .[1] The amine can form haptens with skin proteins.

  • Protocol Adjustment: Do not rely solely on standard nitrile gloves if working with solutions >0.1M. Double-gloving or increasing thickness is required.[1]

Exposure Controls & Personal Protection

Handling this compound requires a "Self-Validating" safety protocol—meaning the PPE chosen must be verified against the specific solvent system used, not just the solid.[1]

PPE Selection Matrix
Protection ZoneStandard ProtocolEnhanced Protocol (Solution Phase)Rationale
Respiratory N95 / P2 Dust MaskP100 or Powered Air Purifying Respirator (PAPR)Fine dust generation is common during weighing; amine salts are hygroscopic and sticky.[1]
Dermal (Hands) Nitrile (0.11 mm)Laminate Film (Silver Shield) or Double Nitrile (0.22 mm total)Amines can permeate thin nitrile rapidly when dissolved in DMSO or Methanol.[1]
Ocular Safety Glasses w/ Side ShieldsChemical Splash GogglesCrystalline fines can bypass side shields; basic solutions cause corneal opacity.
Engineering Control: The "Static" Trap

Brominated pyridones are often static-prone powders.[1]

  • Risk: Static discharge can scatter potent material outside the balance enclosure.

  • Mitigation: Use an ionizing bar or anti-static gun during weighing. Do not use plastic spatulas; use stainless steel or nickel.

Emergency Response Protocols

In the event of exposure, immediate action is critical. The following decision tree outlines the response logic, prioritizing the neutralization of the basic amine moiety.

EmergencyResponseStartEXPOSURE INCIDENTTypeIdentify RouteStart->TypeSkinSKIN CONTACT(Potential Sensitization)Type->SkinEyeEYE CONTACT(Corrosive Risk)Type->EyeInhaleINHALATION(Mucosal Irritation)Type->InhaleActionSkin1. Brush off solid (do not wet yet)2. Rinse water >15 min3. No organic solvents!Skin->ActionSkinActionEye1. Irrigate immediately (Eyewash)2. Hold eyelids open3. Consult OphthalmologistEye->ActionEyeActionInhale1. Fresh Air2. Oxygen if breathing labored3. Monitor for delayed edemaInhale->ActionInhaleMedicalSEEK MEDICAL ATTENTION(Bring SDS/Structure)ActionSkin->MedicalActionEye->MedicalActionInhale->Medical

Stability, Reactivity & Storage

The stability of 5-(Aminomethyl)-3-bromopyridin-2-ol is governed by three factors: Hygroscopicity , Oxidation , and Photolysis .[1]

Hygroscopicity (The "Wet" Risk)[1]
  • Mechanism: The aminomethyl group is highly basic. If stored as a free base, it will scavenge atmospheric CO₂ (forming carbamates) and moisture.

  • Storage Requirement: Store under Argon/Nitrogen atmosphere. If the container is opened in humid air (>40% RH), re-purify before use in sensitive catalysis (e.g., Suzuki coupling) as water poisons Pd-catalysts.[1]

Photolysis (The C-Br Bond)[1]
  • Mechanism: The C-Br bond at position 3 is electron-rich due to the adjacent hydroxyl/oxo group.[1] UV light can induce homolytic cleavage, leading to debromination and radical formation.

  • Storage Requirement: Amber vials are mandatory. Wrap in foil for long-term storage.

Incompatibilities
  • Strong Oxidizers: Reaction with the amine generates N-oxides or cleaves the benzylic position.[1]

  • Acid Chlorides/Anhydrides: Rapid, exothermic acylation of the amine.

Waste Disposal & Deactivation

Never dispose of this compound down the drain. The pyridone ring is resistant to biological degradation in standard water treatment facilities.

Deactivation Protocol (Small Scale < 5g):

  • Dissolve: Dissolve waste material in dilute HCl (1M). This protonates the amine and pyridone oxygen, increasing water solubility.

  • Neutralize: Slowly add to a waste stream containing dilute bleach (NaOCl) ONLY IF no other incompatible organics are present. (Note: This is for destruction; standard practice is collection).

  • Standard Practice: Collect in "Halogenated Organic Waste" streams. Label clearly as "Contains Bromine" to prevent issues in incineration (dioxin formation risk).

References

  • PubChem. Compound Summary: 3-(Aminomethyl)-5-bromopyridin-2-ol Hydrochloride.[1][9] National Library of Medicine. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (STOT). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aminopyridine. Available at: [Link][1]

  • Katritzky, A. R., et al.Tautomerism in 2-hydroxypyridines and related compounds. Advances in Heterocyclic Chemistry. (General reference for pyridone/hydroxypyridine tautomerism mechanisms).

An In-depth Technical Guide to the Stability of 5-(Aminomethyl)-3-bromopyridin-2-ol Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Proactive Stability Assessment in Drug Discovery

In the landscape of modern drug development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. An unstable compound can lead to loss of efficacy, the formation of potentially toxic degradants, and significant challenges in formulation and manufacturing. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the stability of 5-(Aminomethyl)-3-bromopyridin-2-ol. While specific, long-term stability data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and regulatory guidelines to infer potential liabilities and to prescribe a robust, self-validating experimental protocol for its assessment. By adopting a proactive, first-principles approach, researchers can anticipate and mitigate stability-related risks early in the development lifecycle.

Molecular Profile and Inferred Physicochemical Properties

5-(Aminomethyl)-3-bromopyridin-2-ol is a substituted pyridine derivative. Its structure, featuring a pyridin-2-ol core, a bromine atom at the 3-position, and an aminomethyl group at the 5-position, presents a unique combination of functional groups that dictate its chemical behavior and potential stability liabilities.

The pyridin-2-ol moiety exists in a tautomeric equilibrium with its corresponding pyridone form, 3-bromo-5-(aminomethyl)-1H-pyridin-2-one. This equilibrium can be influenced by factors such as solvent polarity and pH. For the purpose of stability analysis, both forms must be considered.

Table 1: Key Physicochemical Properties of Structurally Related Compounds

PropertyValue/ObservationRationale & Implications for Stability
Molecular Formula C₆H₇BrN₂O[1]The presence of nitrogen and oxygen atoms introduces sites for potential hydrolysis and oxidation.
Molecular Weight ~203.04 g/mol [1]Standard molecular weight for a small molecule of this class.
pKa (Predicted) Basic (aminomethyl), Acidic (pyridin-2-ol)The aminomethyl group is expected to be basic, while the pyridin-2-ol is weakly acidic. This makes the molecule's stability highly pH-dependent.[2]
Solubility Expected to be soluble in polar organic solvents and aqueous acidic solutions.[3]Solubility in aqueous media is crucial for hydrolysis studies. The use of co-solvents may be necessary but must be chosen carefully to avoid solvent-induced degradation.[4]
Appearance Likely an off-white to yellow or brown solid.[5]Color change upon storage can be a primary indicator of degradation.

Anticipated Degradation Pathways

The chemical architecture of 5-(Aminomethyl)-3-bromopyridin-2-ol suggests several potential degradation pathways under ambient or stressed conditions. Understanding these pathways is the first step in designing a comprehensive stability study.[6]

  • Oxidation: The aminomethyl group and the electron-rich pyridine ring are susceptible to oxidation.[7][8] Atmospheric oxygen or residual peroxides in solvents can initiate this degradation, potentially leading to the formation of corresponding aldehydes, carboxylic acids, or N-oxides. The presence of a bromine atom can also influence the electron density of the ring, affecting its susceptibility to oxidative processes.

  • Photodegradation: Pyridine-containing compounds are often photolabile.[9] Exposure to UV or visible light can provide the energy required to initiate photochemical reactions. The carbon-bromine bond can be particularly susceptible to photolytic cleavage, potentially leading to de-halogenated species or other complex rearrangements.

  • Hydrolysis: While the core pyridine ring is generally stable to hydrolysis, the exocyclic aminomethyl group could be involved in pH-dependent reactions. The stability in aqueous solutions across a range of pH values must be thoroughly investigated.[10] Studies on similar pyridine derivatives have shown them to be labile in acidic and extremely unstable in alkaline mediums.[9]

  • Dimerization/Polymerization: The primary amine of the aminomethyl group could potentially react with other molecules of the compound, especially under conditions of heat or in the presence of trace impurities. Studies on 5-aminolevulinic acid, which also contains an amino group, show the formation of dihydropyrazine and pyrazine dimers.[2]

DegradationPathways cluster_conditions Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Oxidation Oxidation (e.g., H₂O₂, O₂) Compound 5-(Aminomethyl)-3-bromopyridin-2-ol Oxidation->Compound Light Photolysis (UV/Vis Light) Light->Compound pH Hydrolysis (Acid/Base) pH->Compound Heat Thermolysis (Elevated Temp.) Heat->Compound Oxidized N-Oxides, Aldehydes, Carboxylic Acids Compound->Oxidized Oxidative Stress Dehalogenated De-brominated Species Compound->Dehalogenated Photolytic Stress Hydrolyzed Ring-Opened Products Compound->Hydrolyzed pH Stress Dimers Dimers/Polymers Compound->Dimers Thermal/Concentration Stress ForcedDegradationWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare Stock Solution of Compound (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid & Solution) (e.g., 80°C) Prep->Thermal Photo Photolytic (Solid & Solution) (ICH Q1B Light Conditions) Prep->Photo Quench Neutralize/Quench Reaction at Time Points (e.g., 2, 4, 8, 24h) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Quench->HPLC Eval Identify Degradants Determine Degradation Rate Establish Mass Balance HPLC->Eval

Caption: Experimental workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is a prerequisite for any stability study. The method must be able to separate the parent compound from all process impurities and potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose, and coupling it with Mass Spectrometry (LC-MS) is invaluable for the identification of unknown degradants. [11][12] Representative HPLC Method Development Parameters:

  • Column: A reversed-phase C18 or Phenyl-Hexyl column is a good starting point. [13]* Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: A photodiode array (PDA) detector is crucial to assess peak purity and to select the optimal wavelength for quantification.

  • Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative modes should be used to obtain molecular weight information of any degradants. [11]

Protocol: Hydrolytic Degradation

This protocol aims to evaluate the compound's stability in the presence of water, acid, and base.

Materials:

  • 5-(Aminomethyl)-3-bromopyridin-2-ol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water

  • Acetonitrile or other suitable co-solvent

Procedure:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable co-solvent/water mixture.

  • Set up three sets of vials:

    • Acidic: Add stock solution to 0.1 M HCl.

    • Basic: Add stock solution to 0.1 M NaOH.

    • Neutral: Add stock solution to HPLC-grade water.

  • Incubate the acidic and neutral solutions at an elevated temperature (e.g., 60°C). Keep the basic solution at room temperature initially, as base-catalyzed hydrolysis is often rapid. [10]4. At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately neutralize the acidic and basic samples to quench the reaction.

  • Dilute all samples to a suitable concentration and analyze by the stability-indicating HPLC method.

Protocol: Oxidative Degradation

This protocol assesses the compound's susceptibility to oxidation.

Materials:

  • 3% (v/v) Hydrogen Peroxide (H₂O₂) solution

Procedure:

  • Prepare a 1 mg/mL solution of the compound.

  • Add an equal volume of 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • At specified time points, withdraw an aliquot, quench any residual H₂O₂ if necessary (e.g., with a small amount of sodium bisulfite solution, though a simple dilution is often sufficient), and analyze by HPLC.

Protocol: Photolytic Degradation

This protocol evaluates stability upon exposure to light, as per ICH Q1B guidelines.

Procedure:

  • Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Conduct the exposure on both the solid material and a solution of the compound.

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • Following exposure, prepare solutions of the solid and solution samples and analyze by HPLC.

Protocol: Thermal Degradation

This protocol assesses stability at elevated temperatures.

Procedure:

  • Store the solid compound in a controlled temperature oven (e.g., 80°C) for a specified period (e.g., 7 days).

  • Separately, prepare a solution of the compound and store it under the same conditions.

  • After the stress period, allow the samples to cool to room temperature.

  • Prepare a solution of the solid sample and analyze both the solid and solution samples by HPLC.

Data Interpretation and Best Practices

Table 2: Example Data Summary from Forced Degradation Studies

Stress ConditionDuration% Assay of Parent% Total DegradationMass Balance (%)Major Degradants (Retention Time)
Control 24h99.80.2100.0-
0.1 M HCl, 60°C 24h92.57.399.8RRT 0.85 (3.1%), RRT 1.15 (4.2%)
0.1 M NaOH, RT 6h85.114.699.7RRT 0.70 (11.2%), RRT 0.92 (3.4%)
3% H₂O₂, RT 24h95.24.799.9RRT 1.25 (N-oxide, 4.7%)
Photolytic (Solution) ICH Q1B91.08.999.9RRT 0.98 (de-bromo, 5.5%)
Thermal (Solid, 80°C) 7 days99.50.5100.0-
  • Causality and Interpretation: The choice of stress conditions is designed to mimic potential real-world scenarios. Acid/base hydrolysis simulates pH extremes, H₂O₂ simulates oxidative stress, and light/heat exposure simulates manufacturing and storage conditions. [6][10]A significant loss of the parent compound under a specific condition directly points to a stability liability that must be addressed, for example, by recommending storage in light-resistant containers if the compound is photolabile.

  • Trustworthiness through Mass Balance: A key self-validating aspect of this protocol is the calculation of mass balance. The sum of the assay value of the parent compound and the percentages of all degradation products should ideally be between 98-102%. A good mass balance indicates that all major degradants are being detected by the analytical method. [14]* Peak Purity: The use of a PDA detector to assess peak purity of the parent compound under all stress conditions is critical to ensure that no degradants are co-eluting, which validates the "stability-indicating" nature of the method.

Recommended Handling and Storage

Based on the anticipated liabilities of a brominated aminopyridine structure, the following handling and storage procedures are recommended to ensure long-term stability:

  • Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated place. [15]For long-term storage, refrigeration (-20°C to -80°C) in a tightly sealed container is advisable. [16]* Inert Atmosphere: To mitigate oxidative degradation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for reference standards or bulk material.

  • Protection from Light: Use amber vials or store containers in the dark to prevent photodegradation. [9]* Material Compatibility: Avoid storage in containers or with materials that could be reactive. Use glass or other inert materials. * pH Control: For solutions, maintaining a slightly acidic pH (e.g., pH 4-5) may inhibit degradation, as many amine-containing compounds are more stable as their protonated salts.

Conclusion

While direct, published stability data for 5-(Aminomethyl)-3-bromopyridin-2-ol is limited, a comprehensive stability profile can be reliably established through the application of first principles and systematic experimental investigation. By understanding the potential liabilities conferred by its aminomethyl, bromo, and pyridin-2-ol functionalities, and by executing a robust forced degradation study as outlined in this guide, researchers can confidently determine the compound's intrinsic stability. This knowledge is not merely academic; it is a critical prerequisite for advancing a promising molecule through the drug development pipeline, enabling the creation of safe, effective, and stable medicines.

References

  • NIST. 3-Pyridinol, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21)... Retrieved from [Link]

  • Pipzine Chemicals. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. Retrieved from [Link]

  • PubChem. 3-Bromo-2-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]

  • Baertschi, S. W., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
  • PubChem. 2-Bromo-3-pyridinol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Balucani, N., et al. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. European Astrobiology Magazine.
  • PubMed. (2005, February 10). Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • PubChemLite. 3-(aminomethyl)-5-bromopyridin-2-ol hydrochloride (C6H7BrN2O). Retrieved from [Link]

  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Organic Syntheses. 2,3-diaminopyridine. Retrieved from [Link]

  • Scribd. Bromine Handling. Retrieved from [Link]

  • Hilaris Publisher. (2011, April 17). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Retrieved from [Link]

  • MDPI. (2021, November 4). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]

  • Elsevier. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry.
  • Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PLOS One. (2012, October 8). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubMed. (2000, October 15). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]

  • PubMed. (2003, January 17). Synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues and their binding affinities for dopamine D2, D3, and D4 receptors. Retrieved from [Link]

  • MDPI. (2018, September 11). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-(Aminomethyl)-3-bromopyridin-2-ol in Fragment-Based Drug Discovery

[1]

Abstract

This application note details the strategic deployment of 5-(Aminomethyl)-3-bromopyridin-2-ol (Compound 1 ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike generic pyridine building blocks, this fragment offers a unique trifunctional "warhead" configuration: a bidentate hydrogen-bonding motif (2-pyridone tautomer) for hinge binding, a bromide handle for hydrophobic core extension, and an aminomethyl vector for solubility or solvent-channel interaction.[1] This guide provides validated protocols for cross-coupling and derivatization, alongside structural insights for targeting kinases and epigenetic modulators.

Introduction: The "Privileged" Pyridone Scaffold

In the context of the "Rule of Three" for fragments (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), 5-(Aminomethyl)-3-bromopyridin-2-ol represents a "privileged structure."[1]

Tautomeric Considerations

While chemically named as a pyridin-2-ol, in physiological solution and the solid state, this molecule predominantly exists as the 2-pyridone tautomer.[1] This distinction is critical for molecular modeling and docking studies.

  • Pyridin-2-ol form: Aromatic pyridine ring.[1]

  • 2-Pyridone form: Non-aromatic amide-like linkage within the ring.[1] This form provides a donor-acceptor (D-A) hydrogen bond motif similar to uracil, making it an ideal mimic for interaction with the hinge region of kinases (e.g., ATP-binding sites).[1]

Structural Vectors

Compound 1 possesses three distinct vectors for elaboration (See Diagram 1):

  • The Anchor (C2-O/N1-H): The pyridone lactam establishes critical H-bonds with backbone residues (e.g., Val, Ala, or Leu in kinase hinges).[1]

  • The Growth Vector (C3-Br): The bromine atom allows for palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) to extend the core into hydrophobic pockets (Gatekeeper residues).[1]

  • The Solubilizing/Exit Vector (C5-CH₂NH₂): The primary amine serves as a handle to reach solvent-exposed regions or form salt bridges with Asp/Glu residues.[1]

Chemical Biology & Pharmacophore Mapping

Kinase Hinge Binding Mode

The 2-pyridone motif mimics the hydrogen bonding pattern of the adenine ring of ATP but with a smaller footprint.

  • Acceptor: The C2 carbonyl oxygen accepts a hydrogen bond from the backbone NH of the kinase hinge.

  • Donor: The N1 hydrogen donates to the backbone carbonyl of the hinge.

Fragment Properties
PropertyValueRelevance to FBDD
Molecular Weight ~203.04 DaIdeal for FBDD (allows growth to <500 Da drug).[1]
cLogP ~0.5 - 0.9High water solubility; low lipophilicity risk.[1]
H-Bond Donors 2 (NH, NH₂)Specific interactions; manageable desolvation penalty.[1]
H-Bond Acceptors 2 (C=O, N)Hinge binding capability.[1]
pKa (Amine) ~8.5 - 9.5Protonated at pH 7.4 (Solubility/Salt Bridges).[1]

Experimental Protocols

Pre-requisite: Protection Strategy

Direct coupling of the free amine can lead to catalyst poisoning or side reactions. We recommend protecting the primary amine with a Boc group before C-C bond formation.

Protocol A: Boc-Protection of the Aminomethyl Group

  • Dissolve: 1.0 eq of 5-(Aminomethyl)-3-bromopyridin-2-ol in 1:1 Dioxane/Water.

  • Basify: Add 2.5 eq of NaHCO₃.

  • React: Add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) at 0°C.

  • Stir: Allow to warm to RT and stir for 4-6 hours.

  • Workup: Acidify carefully to pH 4 with 1M citric acid (to preserve the pyridone), extract with EtOAc.

  • Yield: Expect >90% yield of N-Boc-1 .

Core Extension: Suzuki-Miyaura Coupling

This protocol is optimized for the electron-deficient pyridone ring, which can be challenging for standard Pd conditions due to potential coordination of the lactam oxygen to the metal center.[1]

Target: Coupling aryl boronic acids to the C3-Bromine.

Materials:

  • Substrate: N-Boc-1 (from Protocol A).[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq).[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) - Chosen for resistance to coordination poisoning.[1]

  • Base: K₂CO₃ (3.0 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

Step-by-Step Procedure:

  • Degas: In a microwave vial, combine N-Boc-1, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).[1][2]

  • Solvate: Add degassed solvent mixture.[2]

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM quickly under positive nitrogen flow.

  • Heat: Seal and heat to 90°C for 12 hours (thermal) or 110°C for 45 mins (Microwave).

  • Monitor: Check LC-MS for consumption of bromide.

  • Purification: Filter through Celite. Concentrate. Purify via Reverse Phase HPLC (C18, Water/MeCN + 0.1% Formic Acid). Note: Pyridones can streak on normal phase silica.

Vector Elaboration: Amide Coupling

Once the core is established (or before, depending on library design), the aminomethyl group is derivatized.

Step-by-Step Procedure:

  • Deprotection: Treat N-Boc intermediate with 4M HCl in Dioxane (1 hour, RT). Concentrate to dryness to get the HCl salt.

  • Coupling: Dissolve the amine salt (1.0 eq) and Carboxylic Acid (1.1 eq) in DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.5 eq).

  • Reaction: Stir at RT for 2 hours.

  • Validation: The resulting amide linkage positions the R-group approximately 4-5 Å away from the pyridone core, ideal for reaching solvent channels.

Visualization of Workflows

The following diagrams illustrate the strategic decision-making process and the chemical vectors involved.

Diagram 1: Fragment Vectors & Binding Mode

FragmentVectorsFragment5-(Aminomethyl)-3-bromopyridin-2-ol(The Scaffold)HingeKinase Hinge Region(H-Bonding)Fragment->Hinge  C2=O / N1-H  HydrophobicHydrophobic Pocket(Gatekeeper)Fragment->Hydrophobic  C3-Bromo (Suzuki)  SolventSolvent Channel(Solubility/Selectivity)Fragment->Solvent  C5-Aminomethyl (Amide)  

Caption: Functional mapping of the fragment. Red indicates the binding anchor, Yellow the growth vector, and Green the exit vector.

Diagram 2: Synthetic Decision Tree

SyntheticWorkflowStartStart: 5-(Aminomethyl)-3-bromopyridin-2-olProtectStep 1: Boc Protection(Boc2O, NaHCO3)Start->ProtectDecisionPrimary Vector Priority?Protect->DecisionRouteARoute A: Core Extension First(Suzuki Coupling at C3-Br)Decision->RouteAStandard FBDDRouteBRoute B: Exit Vector First(Rare: requires specific chem)Decision->RouteBSpecializedSuzukiPd(dppf)Cl2, Ar-B(OH)2Base, HeatRouteA->SuzukiDeprotectStep 3: Boc Deprotection(HCl/Dioxane)Suzuki->DeprotectAmideStep 4: Amide Coupling(R-COOH, HATU)Deprotect->AmideFinalFinal Lead CandidateAmide->Final

Caption: The standard synthetic workflow prioritizes core extension (Suzuki) on the protected scaffold before elaborating the solvent vector.[1]

Quality Control & Troubleshooting

  • Solubility: The free amine form is highly soluble in water/DMSO. The neutral bromopyridone is sparingly soluble in non-polar solvents (Hexanes). Use MeOH/DCM for transfers.

  • Stability: The C3-Bromine is stable to acid/base but sensitive to light over long periods (photodehalogenation).[1] Store in amber vials at -20°C.

  • NMR Diagnostic:

    • In

      
      -DMSO, the amide NH (pyridone N-H) typically appears broad around 11.0–12.0 ppm.[1]
      
    • Loss of the Br signal in MS and appearance of aromatic protons indicates successful Suzuki coupling.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. [Link][1]

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemistry of water: molecular interactions and the role of the 2-pyridone scaffold." Journal of Medicinal Chemistry. [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link][1]

  • Johnson, C. N., et al. (2006). "2-Pyridones as privileged scaffolds for the design of kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link][1]

  • PubChem Compound Summary. (2025). "3-(Aminomethyl)-5-bromopyridin-2-ol" (Isomer Reference).[1] National Center for Biotechnology Information. [Link][1]

Application Note: Amide Coupling Strategies for Aminomethyl Pyridin-2-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminomethyl pyridin-2-ol scaffold (often existing as its 2-pyridone tautomer) is a "privileged structure" in medicinal chemistry, appearing frequently in kinase inhibitors and fragment-based drug discovery.[1][2] However, functionalizing the exocyclic amine via amide coupling presents a distinct set of challenges compared to standard benzylamines.

The core difficulty lies in the 2-pyridone/2-hydroxypyridine tautomeric equilibrium , which creates solubility issues (due to strong intermolecular hydrogen bonding) and potential chemoselectivity pitfalls (N- vs. O- vs. exocyclic N-acylation).[1][2]

This guide outlines two divergent strategies:

  • Route A (The "Lock & Key" Method): Using O-protection to force the aromatic pyridine state, ensuring high solubility and standard reactivity.[2] (Recommended for Scale-up).

  • Route B (Direct Functionalization): A carefully controlled direct coupling on the pyridone tautomer using high-polarity solvents and specific coupling agents.[1][2] (Recommended for High-Throughput Screening/HTS).[1][2]

The Chemical Context: Tautomerism & Nucleophilicity[3]

Before attempting synthesis, one must understand the species in the flask. In solution (DMSO, DMF, Methanol), the 2-pyridone (lactam) form dominates over the 2-hydroxypyridine (lactim) form.[2]

The "Sticky" Scaffold Problem

2-Pyridones are notorious for poor solubility in non-polar solvents (DCM, Toluene) because they form stable, ribbon-like hydrogen-bonded dimers and oligomers.[1][2] This aggregation can entrap reagents and slow down kinetics.[2]

Nucleophilic Hierarchy

To achieve selective acylation of the exocyclic amine (–CH₂NH₂), we rely on pKa differences:

  • Exocyclic Amine (–CH₂NH₂): pKa ~8.8–9.0 (Most Nucleophilic).[2]

  • Ring Nitrogen (Amide-like): pKa ~11 (Non-nucleophilic unless deprotonated).[1][2]

  • Ring Oxygen (Amide-like): Low nucleophilicity, but prone to O-acylation with aggressive electrophiles (e.g., acid chlorides).[1][2]

Critical Insight: Avoid strong bases (NaH, strong alkoxides) that could deprotonate the ring nitrogen, creating a competing ambient nucleophile.

Decision Matrix (Visualized)

The following decision tree helps select the optimal protocol based on your stage of development.

G Start Start: Aminomethyl Pyridin-2-ol Coupling Scale What is the Reaction Scale? Start->Scale HTS < 100 mg (Screening) Scale->HTS Speed is priority Process > 100 mg (Scale-up) Scale->Process Purity is priority Direct Route B: Direct Coupling (Solubility Challenged) HTS->Direct Protect Route A: O-Protection Strategy (High Fidelity) Process->Protect Direct_Details Use HATU/DMSO Avoid Acid Chlorides Direct->Direct_Details Protect_Details 1. O-Bn Protection 2. Coupling 3. Hydrogenolysis Protect->Protect_Details

Figure 1: Strategic decision tree for selecting the coupling pathway.

Detailed Protocols

Route A: The "Lock & Key" Strategy (O-Protection)

Best for: Scale-up, complex acids, and ensuring 100% regioselectivity.[1][2] Concept: Mask the pyridone as a benzyloxypyridine. This restores aromaticity, improves solubility in organic solvents (DCM/EtOAc), and eliminates side reactions.

Step 1: Pre-cursor Synthesis (If not commercially available)
  • Reagent: 2-chloro-3-(aminomethyl)pyridine or 2-methoxy-3-(aminomethyl)pyridine.[1][2]

  • Note: If starting from 2-hydroxypyridine, protect Oxygen first using Benzyl Bromide/Ag₂CO₃ (Silver carbonate promotes O-alkylation over N-alkylation).[1][2]

Step 2: Amide Coupling Protocol

Reagents:

  • Amine: 3-(aminomethyl)-2-(benzyloxy)pyridine (1.0 equiv)[1][2]

  • Acid: Carboxylic Acid of choice (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF or DCM (DCM is possible due to protection)

Procedure:

  • Dissolve the Carboxylic Acid in DCM (or DMF if acid is insoluble).[2]

  • Add DIPEA and stir for 5 minutes.

  • Add HATU.[2][3] The solution should turn slightly yellow.[2] Stir for 10 minutes to form the activated ester.

  • Add the 3-(aminomethyl)-2-(benzyloxy)pyridine .

  • Monitor by LCMS.[2][3] Reaction is usually complete in 1–2 hours.[2]

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃, Water, and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The O-benzyl group makes the compound behave well on silica.[1][2]

Step 3: Deprotection (The "Reveal")

Reagents: H₂ (balloon), 10% Pd/C, MeOH/EtOAc. Procedure:

  • Dissolve the coupled product in MeOH.[2]

  • Add 10% Pd/C (10 wt%).[1][2]

  • Stir under H₂ atmosphere for 2–4 hours.

  • Filter through Celite.[2]

  • Concentrate to yield the clean N-((2-oxo-1,2-dihydropyridin-3-yl)methyl)amide .[1][2]

Route B: Direct Coupling (Unprotected)

Best for: Rapid analoging, library synthesis, stable acids. Concept: Careful pH control to keep the amine reactive while keeping the pyridone protonated and unreactive.

Critical Constraint: Do NOT use Acid Chlorides. They will react with the pyridone oxygen/nitrogen to form unstable intermediates that hydrolyze back during workup, complicating purification.

Protocol

Reagents:

  • Amine: 3-(aminomethyl)pyridin-2(1H)-one (HCl salt often used)[1][2]

  • Acid: Carboxylic Acid (1.0 equiv)[1]

  • Coupling Agent: EDC·HCl (1.2 equiv) + HOBt (1.2 equiv)

    • Why EDC? The urea byproduct is water-soluble, aiding workup of these polar compounds.[2]

  • Base: N-Methylmorpholine (NMM) or DIPEA.[1][2]

  • Solvent: DMSO or DMF (Mandatory—DCM will fail).[2]

Procedure:

  • Dissolve the Carboxylic Acid in dry DMF/DMSO.[2]

  • Add EDC[1][2]·HCl and HOBt.[2] Stir for 15 minutes.

  • In a separate vial, dissolve the aminomethyl pyridone salt in minimal DMF.

  • Add Base (NMM) slowly to the amine solution until pH is approx 8 (wet pH paper).

    • Caution: Do not overshoot pH > 10.[1][2] Excess base increases risk of ring acylation.

  • Add the free-based amine solution to the activated acid mixture.[1][2]

  • Stir at Room Temperature for 12–16 hours.

  • Workup (Critical):

    • These products are water-soluble.[1][2][4][5] Do not do a standard aqueous extraction.[2]

    • Method 1 (Precipitation): Pour reaction mixture into 10x volume of ice-water.[1][2] If product precipitates, filter.[2][6]

    • Method 2 (Direct Prep-HPLC): If soluble, inject the crude reaction mixture (filtered) directly onto a C18 Reverse Phase Prep-HPLC column (Water/Acetonitrile + 0.1% Formic Acid).[1][2]

Data Summary: Reagent Compatibility

Coupling ReagentCompatibility with PyridoneProsCons
HATU/DIPEA HighFast, high yield.[1][2]Expensive; difficult removal of byproduct (tetramethylurea) from polar products.
EDC/HOBt HighWater-soluble byproducts; mild.[1][2]Slower reaction rate; HOBt can be explosive if dried.[2]
Acid Chlorides Low Very fast.[2]High risk of O/N-acylation on the ring. Requires strict stoichiometry.[1][2]
T3P (Propylphosphonic anhydride) MediumLow epimerization; easy workup.[2]Requires base; can be sluggish with hindered amines.[1][2]

Troubleshooting Guide

Problem: Low yield in Route B (Direct Coupling).

  • Cause: The pyridone scaffold is aggregating, preventing the amine from reacting.

  • Fix: Add LiCl (0.5 M) to the DMF/DMSO solution. This disrupts hydrogen bond networks and improves solubility (chaotropic effect).[2]

Problem: Product is streaking on Silica Gel.

  • Cause: Pyridones are acidic/basic amphoterics and stick to silanols.[1]

  • Fix: Use DCM/MeOH/NH₄OH (90:10:1) as eluent or switch to Reverse Phase (C18) chromatography.[2]

Problem: O-acylation observed (Ester formation).

  • Cause: pH too high or acid chloride used.[1][2]

  • Fix: Switch to Route A (Protection) or reduce base equivalents in Route B.

References

  • Tautomerism of 2-Hydroxypyridine/2-Pyridone

    • Title: "Tautomeric equilibria of 2-pyridone and rel
    • Context: Confirms the dominance of the lactam (pyridone) form in polar solvents, necessitating solubility-focused protocols.[2]

    • Source:

  • Amide Coupling Reviews (General Heterocycles)

    • Title: "Amide Bond Formation: Beyond the Myth of Coupling Reagents."[2]

    • Context: Provides the basis for selecting EDC/HOBt over aggressive reagents for chemoselective coupling.[2]

    • Source:

  • Use of O-Benzyl Protection in Pyridone Synthesis

    • Title: "Scalable Synthesis of 3-Aminomethyl-2-(benzyloxy)pyridine.
    • Context: Validates Route A as the industrial standard for purity.
    • Source:[1][2]

  • Solubility of Aminomethyl Pyridines

    • Title: "2-(Aminomethyl)pyridine Properties and Applications."[1][2][5]

    • Context: Supporting data for solubility profiles in water vs. organic solvents.[2][7]

    • Source:[1][2]

Sources

Application Notes and Protocols for the Functionalization of the 3-Bromo Position in 5-(Aminomethyl)-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyridin-2-ols in Medicinal Chemistry

The pyridin-2-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The ability to introduce diverse molecular fragments at specific positions on this heterocyclic core is paramount for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. 5-(Aminomethyl)-3-bromopyridin-2-ol is a particularly valuable starting material, offering three points for diversification: the aminomethyl group, the hydroxyl group, and the synthetically versatile 3-bromo position. This guide provides a comprehensive overview of strategies and detailed protocols for the functionalization of the 3-bromo position, a key step in the synthesis of novel compound libraries for drug discovery.

The primary challenge in modifying this substrate lies in the presence of two reactive functional groups: a primary amine and a hydroxyl group. These groups can interfere with many standard cross-coupling reaction conditions. Therefore, a robust protecting group strategy is essential for successful and high-yielding transformations. This application note will detail an orthogonal protection strategy, followed by protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation.

Strategic Approach: Orthogonal Protection of Amino and Hydroxyl Groups

To achieve selective functionalization at the 3-bromo position, the aminomethyl and hydroxyl groups must be masked with protecting groups that are stable to the cross-coupling conditions but can be removed selectively without affecting each other or the newly installed functional group.[3][4] This is known as an orthogonal protection strategy.[5]

For the aminomethyl group, the tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in basic and nucleophilic conditions commonly employed in cross-coupling reactions.[6][7] It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9]

For the pyridin-2-ol hydroxyl group, a silyl ether is a suitable protecting group. The tert-butyldimethylsilyl (TBDMS) group offers excellent stability across a wide range of reaction conditions, including the basic environments of many palladium-catalyzed reactions.[2] It can be installed using TBDMS-Cl and is typically removed with a fluoride source, such as tetrabutylammonium fluoride (TBAF), conditions that leave the Boc group intact.[10][11]

The following workflow outlines the overall synthetic strategy:

G start 5-(Aminomethyl)-3-bromopyridin-2-ol protect_amine Boc Protection of Amine start->protect_amine protect_hydroxyl TBDMS Protection of Hydroxyl protect_amine->protect_hydroxyl protected_sm Fully Protected Starting Material protect_hydroxyl->protected_sm functionalization Pd-Catalyzed Functionalization (Suzuki, Buchwald-Hartwig, Sonogashira, Cyanation) protected_sm->functionalization deprotect_boc Boc Deprotection (Acidic) functionalization->deprotect_boc deprotect_tbdms TBDMS Deprotection (Fluoride) deprotect_boc->deprotect_tbdms final_product Functionalized Product deprotect_tbdms->final_product

Caption: General workflow for the functionalization of 5-(Aminomethyl)-3-bromopyridin-2-ol.

Part 1: Protection of 5-(Aminomethyl)-3-bromopyridin-2-ol

Protocol 1.1: Boc Protection of the Aminomethyl Group

Rationale: The Boc group is introduced first to prevent potential side reactions of the amine during the subsequent silylation of the hydroxyl group. Di-tert-butyl dicarbonate is a mild and efficient reagent for this transformation.[9]

Materials:

  • 5-(Aminomethyl)-3-bromopyridin-2-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-(Aminomethyl)-3-bromopyridin-2-ol (1.0 equiv) in DCM or THF.

  • Add TEA (1.2 equiv) or an aqueous solution of NaOH (1.1 equiv).

  • Add (Boc)₂O (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl ((3-bromo-2-hydroxy-5-pyridinyl)methyl)carbamate, can often be used in the next step without further purification.

Protocol 1.2: TBDMS Protection of the Hydroxyl Group

Rationale: The TBDMS group provides robust protection for the hydroxyl function during the planned cross-coupling reactions. Imidazole is used as a base and catalyst for the silylation.[2]

Materials:

  • tert-butyl ((3-bromo-2-hydroxy-5-pyridinyl)methyl)carbamate

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected starting material (1.0 equiv) in anhydrous DMF.

  • Add imidazole (2.5 equiv) and TBDMS-Cl (1.2 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture for 12-24 hours at room temperature, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the fully protected substrate: tert-butyl ((3-bromo-2-(tert-butyldimethylsilyloxy)-5-pyridinyl)methyl)carbamate.

Part 2: Palladium-Catalyzed Functionalization Reactions

The fully protected substrate is now ready for a variety of palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at the 3-position.

Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

Causality: The Suzuki-Miyaura reaction is a powerful method for forming biaryl and aryl-vinyl bonds.[12][13] It utilizes a palladium catalyst, a phosphine ligand, and a base to couple an organoboron reagent with an aryl halide.[14] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates.[8][15]

G sm Protected 5-(Aminomethyl)-3-bromopyridin-2-ol reaction Suzuki-Miyaura Coupling sm->reaction reagents Aryl/Vinyl Boronic Acid or Ester Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, K₃PO₄) reagents->reaction product 3-Aryl/Vinyl Substituted Product reaction->product

Caption: Suzuki-Miyaura coupling workflow.

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Fully protected starting material (1.0 equiv)

  • Aryl- or vinylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (2-10 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (for aqueous base conditions)

Procedure:

  • To a Schlenk flask, add the fully protected starting material, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the palladium catalyst and ligand.

  • Add the anhydrous solvent and, if applicable, degassed water.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Reaction Time (h)
Pd(PPh₃)₄K₂CO₃Toluene/Water90-10012-24
Pd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/Water85-958-16
PdCl₂(dppf)Cs₂CO₃DMF100-1104-12

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Section 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

Causality: The Buchwald-Hartwig amination is a cornerstone for the synthesis of aryl amines from aryl halides.[16] The reaction's success hinges on the selection of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[17] The choice of base is also critical and is often substrate-dependent.[11][18]

G sm Protected 5-(Aminomethyl)-3-bromopyridin-2-ol reaction Buchwald-Hartwig Amination sm->reaction reagents Primary or Secondary Amine Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, Xantphos) Base (e.g., NaOtBu, Cs₂CO₃) reagents->reaction product 3-Amino Substituted Product reaction->product

Caption: Buchwald-Hartwig amination workflow.

Protocol 2.2.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Fully protected starting material (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, BrettPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk flask.

  • Add the fully protected starting material and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Reaction Time (h)
Pd₂(dba)₃/BINAPNaOtBuToluene100-11012-24
Pd(OAc)₂/XantphosCs₂CO₃1,4-Dioxane90-1008-18
Pd₂(dba)₃/BrettPhosK₃PO₄Toluene80-904-12

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Section 2.3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

Causality: The Sonogashira reaction provides a reliable route to aryl alkynes by coupling a terminal alkyne with an aryl halide.[10][19] The classic protocol employs a dual catalyst system of palladium and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[9][20] Copper-free conditions have also been developed to avoid potential issues with copper catalysis.[4]

G sm Protected 5-(Aminomethyl)-3-bromopyridin-2-ol reaction Sonogashira Coupling sm->reaction reagents Terminal Alkyne Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Salt (e.g., CuI) Base (e.g., Et₃N, DIPEA) reagents->reaction product 3-Alkynyl Substituted Product reaction->product

Caption: Sonogashira coupling workflow.

Protocol 2.3.1: General Procedure for Sonogashira Coupling

Materials:

  • Fully protected starting material (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add the fully protected starting material, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

CatalystCo-catalystBaseSolventTemperature (°C)Typical Reaction Time (h)
PdCl₂(PPh₃)₂CuIEt₃NTHFRT-404-12
Pd(PPh₃)₄CuIDIPEADMFRT-602-8

Table 3: Representative Conditions for Sonogashira Coupling

Section 2.4: Cyanation for C-CN Bond Formation

Causality: The introduction of a nitrile group is a valuable transformation in medicinal chemistry, as nitriles can serve as precursors to amines, amides, and carboxylic acids. Palladium-catalyzed cyanation of aryl halides offers a direct route to aryl nitriles.[5] Various cyanide sources can be used, with zinc cyanide (Zn(CN)₂) being a common choice for its lower toxicity and good reactivity.

G sm Protected 5-(Aminomethyl)-3-bromopyridin-2-ol reaction Palladium-Catalyzed Cyanation sm->reaction reagents Cyanide Source (e.g., Zn(CN)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Solvent (e.g., DMF) reagents->reaction product 3-Cyano Substituted Product reaction->product

Caption: Palladium-catalyzed cyanation workflow.

Protocol 2.4.1: General Procedure for Cyanation

Materials:

  • Fully protected starting material (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂) (0.6-1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/dppf) (5-10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add the fully protected starting material, Zn(CN)₂, and the palladium catalyst (and ligand, if separate).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed DMF.

  • Heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring by TLC or LC-MS. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Upon completion, cool to room temperature and carefully quench with an aqueous solution of sodium bicarbonate.

  • Dilute with ethyl acetate and filter through Celite to remove inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 3: Deprotection to Yield the Final Product

The final step is the sequential removal of the protecting groups. The order of deprotection is determined by their respective labilities.

Protocol 3.1: Acidic Cleavage of the Boc Group

Rationale: The Boc group is readily cleaved under acidic conditions, which will not affect the TBDMS ether.[8][16]

Procedure:

  • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as 4M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can be used as is or neutralized with a mild base (e.g., NaHCO₃) and extracted.

Protocol 3.2: Fluoride-Mediated Cleavage of the TBDMS Group

Rationale: The TBDMS group is selectively cleaved by a fluoride source, most commonly TBAF.[10] This method is orthogonal to the acid-labile Boc group.

Procedure:

  • Dissolve the TBDMS-protected compound in anhydrous THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1-1.5 equiv).

  • Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization to obtain the final functionalized 5-(aminomethyl)pyridin-2-ol.

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the functionalization of the 3-bromo position of 5-(aminomethyl)-3-bromopyridin-2-ol. The successful implementation of an orthogonal protection strategy, followed by well-established palladium-catalyzed cross-coupling reactions, opens the door to a vast chemical space for the synthesis of novel pyridin-2-ol derivatives. These methods are highly relevant for researchers in medicinal chemistry and drug development, enabling the creation of diverse compound libraries for the discovery of new therapeutic agents.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.
  • ChemSpider. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
  • Hartwig, J. F. (2010). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 53(8), 1845-1867. [Link]

  • Mondal, B., & Modak, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(61), 37243-37265. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • LookChem. (n.d.). 4-(boc-aminomethyl)pyridine-2-carboxylic acid. LookChem. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Dreher, S. D. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(17), 7437–7445. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Organic-synthesis.org. [Link]

  • M.Sc. Thesis. (2019).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). N-Boc-2-aminomethylpyridine. National Center for Biotechnology Information. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(13), 3462–3465. [Link]

  • ResearchGate. (2025). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... ResearchGate. [Link]

  • PubMed. (2007). Studies on the activity of three palladium(II) compounds of the form: trans-PdL2Cl2 where L=2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.

Sources

Application Note: Reductive Amination Architectures for 5-(Aminomethyl)-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific challenges of handling 5-(Aminomethyl)-3-bromopyridin-2-ol , a bifunctional scaffold critical in the synthesis of kinase inhibitors and PROTAC linkers.

Executive Summary

5-(Aminomethyl)-3-bromopyridin-2-ol (referred to herein as 5-AMP-Br ) represents a high-value "linker" scaffold. Its utility lies in its orthogonality: the 3-bromo group allows for downstream Suzuki/Buchwald couplings, while the 5-aminomethyl group serves as a vector for reductive amination. However, this molecule presents a "solubility trap" due to the 2-hydroxypyridine ⇌ 2-pyridone tautomerism, which often leads to aggregation and poor reactivity in standard non-polar solvents (DCM, DCE).

This guide provides three validated protocols designed to overcome these solubility barriers while maintaining chemoselectivity for the exocyclic amine.

Chemical Analysis & Reactivity Profile

Before attempting synthesis, one must understand the behavior of the core scaffold in solution.

The Tautomer Challenge

In solution, 5-AMP-Br exists predominantly as the 2-pyridone tautomer (Lactam form), not the 2-hydroxypyridine (Lactim form). This creates strong intermolecular hydrogen bonding (dimerization), rendering the molecule sparingly soluble in dichloromethane (DCM) or pure 1,2-dichloroethane (DCE).

  • Implication: Standard reductive amination protocols using DCM must be modified to include polar co-solvents (MeOH, TFE, or DMSO).

  • Reactivity: The exocyclic amine (

    
    ) is the primary nucleophile. The pyridone nitrogen (
    
    
    
    ) is non-basic and non-nucleophilic under reductive amination conditions, preventing N-alkylation side reactions.
Electronic Considerations

The pyridine ring is electron-deficient due to the inductive effect of the 3-Bromo substituent and the amide-like carbonyl.

  • pKa Shift: The aminomethyl group is slightly less basic (pKa ~8.8–9.0) than a standard benzylamine (pKa ~9.3).

  • Impact: Imine formation may be slower, requiring acid catalysis (AcOH) or dehydrating agents (Ti(OiPr)4).

Decision Tree: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your specific electrophile.

ProtocolSelection Start Start: Select Electrophile IsAldehyde Is it an Aldehyde? Start->IsAldehyde IsKetone Is it a Ketone? Start->IsKetone SolubilityCheck Is 5-AMP-Br soluble in MeOH/DCE? IsAldehyde->SolubilityCheck MethodB Method B: Titanium(IV) Mediated (Ti(OiPr)4 + NaBH4) IsKetone->MethodB Standard MethodC Method C: Pre-formed Imine (TFE/MeOH Reflux) IsKetone->MethodC Sterically Hindered MethodA Method A: Modified STAB (MeOH/DCE + AcOH) SolubilityCheck->MethodA Yes SolubilityCheck->MethodC No (Aggregates)

Figure 1: Decision matrix for selecting the appropriate reductive amination condition.

Experimental Protocols

Method A: The "Solubility-First" Protocol (Aldehydes)

Best for: Aromatic and aliphatic aldehydes where the scaffold has moderate solubility.

Rationale: Standard STAB (Sodium Triacetoxyborohydride) protocols use DCE. Here, we introduce Methanol (MeOH) to break pyridone dimers. STAB is compatible with MeOH if the reaction is not prolonged excessively.

Reagents:

  • Substrate: 5-AMP-Br (1.0 equiv)

  • Electrophile: Aldehyde (1.1 – 1.2 equiv)

  • Reductant: NaBH(OAc)3 (STAB) (1.5 – 2.0 equiv)

  • Solvent: 2:1 mixture of DCE:MeOH (Anhydrous)

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

Step-by-Step:

  • Solubilization: In a dry vial, suspend 5-AMP-Br in the DCE:MeOH mixture. If the solution remains cloudy, add DMSO dropwise (max 5% v/v) until clear.

  • Imine Formation: Add the Aldehyde and Acetic Acid . Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: Do not add the reductant yet. Allow the equilibrium to shift toward the imine.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB in three portions over 15 minutes.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by LC-MS (Target mass: M+H).

  • Quench: Quench with saturated aqueous NaHCO3. Stir for 20 minutes to decompose boron complexes.

  • Workup: Extract with EtOAc/MeOH (9:1). Pure EtOAc may not extract the pyridone product efficiently.

Method B: Titanium(IV)-Mediated Protocol (Ketones/Difficult Substrates)

Best for: Unreactive ketones or when "Method A" fails to yield product.

Rationale: Titanium(IV) isopropoxide acts as a Lewis acid (activating the carbonyl) and a water scavenger (driving imine formation).[1] This is critical for the slightly lower nucleophilicity of the 5-AMP-Br amine.

Reagents:

  • Substrate: 5-AMP-Br (1.0 equiv)

  • Electrophile: Ketone (1.2 – 1.5 equiv)

  • Lewis Acid: Ti(OiPr)4 (Titanium isopropoxide) (1.5 – 2.0 equiv)

  • Reductant: NaBH4 (Sodium Borohydride) (1.5 equiv) or NaBH3CN (if acid sensitive).

  • Solvent: THF (Anhydrous) or TFE (2,2,2-Trifluoroethanol)

Step-by-Step:

  • Activation: In a sealed tube, combine 5-AMP-Br , Ketone , and Ti(OiPr)4 in anhydrous THF.

    • Critical: The mixture may become a slurry.

  • Imine Formation: Stir at RT for 6–12 hours. If the ketone is sterically hindered, heat to 50°C for 4 hours.

  • Reduction: Cool to 0°C. Dilute with absolute EtOH (1 mL per mmol). Carefully add NaBH4 (Caution: Gas evolution).

  • Digestion: Stir at RT for 2 hours.

  • Quench (The "Mattson" Workup): Add 2N NaOH or aqueous NH4OH to precipitate titanium salts as a white solid (TiO2).

  • Filtration: Filter through a celite pad. Wash the pad with MeOH/DCM (1:9).

  • Purification: Concentrate filtrate. The product is likely in the residue.

Comparative Data: Reducing Agent Performance

ParameterNaBH(OAc)3 (STAB)NaBH3CNNaBH4 (via Ti-method)
Primary Use AldehydesKetones/AldehydesDifficult Ketones
Solvent Compatibility DCE, THF, MeOH (Short term)MeOH, EtOH, H2OEtOH, THF
Acid Tolerance Excellent (Requires AcOH)Good (pH 3-5)Poor (Basic conditions preferred)
Toxicity LowHigh (HCN risk)Low
Yield with 5-AMP-Br High (85-95%) Moderate (60-75%)High (80-90%)
Side Reactions MinimalCyanide adducts possibleReduction of ketone if added too early

Mechanism of Action (Method A)

The following diagram illustrates the specific pathway, highlighting the role of Methanol in disrupting the pyridone dimer to free the amine nucleophile.

Mechanism Step1 1. Solubilization (MeOH disrupts Pyridone H-bonds) Step2 2. Hemiaminal Formation (Acid Catalyzed) Step1->Step2 + Aldehyde + AcOH Step3 3. Iminium Ion (Transient Species) Step2->Step3 - H2O Step4 4. Hydride Transfer (Irreversible Reduction) Step3->Step4 + H- (STAB)

Figure 2: Mechanistic pathway for the reductive amination of 5-AMP-Br.

Troubleshooting & Optimization

Issue: Product Retention on Silica

Cause: The 2-pyridone motif is highly polar and acts as a hydrogen bond donor/acceptor, causing severe streaking on standard silica gel. Solution:

  • Deactivation: Pre-wash the silica column with 1% Et3N in Hexanes.

  • Eluent: Use DCM:MeOH:NH4OH (90:10:1) or DCM:MeOH (9:1).

  • Alternative: Use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid). The Br-handle makes the molecule lipophilic enough for standard gradients.

Issue: Incomplete Conversion (Ketones)

Cause: Steric hindrance around the ketone or low nucleophilicity of the picolyl-type amine. Solution: Switch to Microwave Irradiation .

  • Protocol: Combine Amine, Ketone, Ti(OiPr)4 in TFE. Microwave at 100°C for 30 mins. Cool, then add NaBH4.[2]

Issue: Over-Alkylation (Dialkylation)

Cause: The product secondary amine is more nucleophilic than the starting primary amine (common with aldehydes). Solution:

  • Use a slight excess of the Amine (5-AMP-Br) (1.2 equiv) relative to the aldehyde.

  • Use STAB (it is sterically bulky and slower to react with the secondary amine product).

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5]J. Org.[1][3][4] Chem. 1996, 61, 3849–3862.[1][3][4] Link

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[1] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[1]J. Org.[1][3][4] Chem. 1990, 55, 2552–2554.[1] Link

  • Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A General and Efficient Method.J. Chem. Soc., Perkin Trans. 1 1998, 2527–2532.[6] Link

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer: Cham, 2014; "Reductive Amination". Link

Sources

Strategic Synthesis of 5-(Aminomethyl)-3-bromopyridin-2-ol for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Abstract & Strategic Importance

The 2-pyridone motif (tautomer of 2-hydroxypyridine) is a privileged scaffold in kinase inhibitor design, serving as a critical hydrogen bond donor/acceptor system that mimics the purine ring of ATP within the kinase hinge region.

The intermediate 5-(aminomethyl)-3-bromopyridin-2-ol represents a high-value "bifunctional hub" for diversity-oriented synthesis:

  • C3-Bromine: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura) to install hydrophobic groups targeting the kinase "gatekeeper" residue or solvent front.

  • C5-Aminomethyl: A versatile vector for amide coupling or reductive amination, allowing the attachment of solubilizing groups or warheads (for covalent inhibitors) extending into the ribose-binding pocket.

This guide details a robust, scalable synthesis of this intermediate and its subsequent application in generating kinase inhibitor libraries.

Retrosynthetic Logic & Scaffold Design

The design philosophy relies on orthogonal reactivity. The C3-bromine must remain intact during the formation of the C5-amine, and the C5-amine must be protected during the C3-functionalization.

Diagram 1: Scaffold Utility & Retrosynthesis

G Target Target Kinase Inhibitor (Type I/II Binder) Scaffold Core Intermediate: 5-(Aminomethyl)-3-bromopyridin-2-ol Suzuki Path A: C3-Suzuki Coupling (Hydrophobic Tail / Hinge Interaction) Scaffold->Suzuki Pd-Catalysis (Retains Amine Protection) Amide Path B: C5-Amide/Urea Formation (Solubilizing Group / Warhead) Scaffold->Amide Acylation (Post-Coupling) SM Starting Material: 6-Hydroxynicotinonitrile (2-Hydroxy-5-cyanopyridine) SM->Scaffold 1. Regioselective Bromination 2. Chemoselective Reduction Suzuki->Target Amide->Target

Caption: Retrosynthetic disconnection showing the derivation of the core scaffold from 6-hydroxynicotinonitrile and its divergent application paths.

Detailed Synthesis Protocol

Phase 1: Synthesis of the Core Intermediate

Starting Material: 6-Hydroxynicotinonitrile (CAS: 19295-31-9). Target: tert-Butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate (Boc-protected form).

Note: The free amine is prone to polymerization and oxidation; immediate Boc-protection is recommended for stability.

Step 1: Regioselective Bromination

The 2-hydroxy group directs electrophilic aromatic substitution to the ortho (C3) position.

  • Reagents: 6-Hydroxynicotinonitrile (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 6-hydroxynicotinonitrile in MeCN (0.5 M).

    • Cool to 0°C. Add NBS portion-wise over 30 minutes to avoid di-bromination.

    • Allow to warm to RT and stir for 4 hours.

    • Monitor: TLC (50% EtOAc/Hex) or LCMS. Product is less polar than SM.

    • Workup: Concentrate solvent. Slurry residue in water to dissolve succinimide byproduct. Filter the solid precipitate (3-bromo-6-hydroxynicotinonitrile).

    • Yield Target: >85%.

Step 2: Chemoselective Nitrile Reduction

Critical Control Point: Avoid hydrogenolysis (Pd/C + H2) as this will strip the bromine. Use Borane-Dimethyl Sulfide (BH3·DMS) for chemoselectivity.

  • Reagents: 3-Bromo-6-hydroxynicotinonitrile (1.0 equiv), BH3·DMS (2.0 M in THF, 3.0 equiv), Anhydrous THF.

  • Procedure:

    • Suspend the nitrile in anhydrous THF under Nitrogen.

    • Add BH3·DMS dropwise at 0°C (Exothermic!).

    • Reflux for 2–4 hours. The mixture typically becomes clear.

    • Quench: Cool to 0°C. Carefully add MeOH (gas evolution). Then add 6M HCl and reflux for 1 hour to break the boron-amine complex.

    • Neutralization: Concentrate to remove THF/MeOH. Adjust aqueous residue to pH 8–9 with NaOH.

    • Do not isolate free amine if possible. Proceed directly to Step 3 in situ or after rough extraction.

Step 3: N-Boc Protection (Stabilization)
  • Reagents: Crude amine solution, Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv), TEA or NaHCO3.

  • Procedure:

    • To the aqueous/organic mixture from Step 2, add Boc2O.

    • Stir at RT for 12 hours.

    • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.[1][2]

    • Purification: Flash Chromatography (Hex/EtOAc gradient).

    • Final Product: tert-Butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate.

Application Protocol: Library Generation

This section describes how to use the protected intermediate to generate a kinase inhibitor library.

Workflow Diagram

Workflow Interm Boc-Protected Intermediate StepA Suzuki Coupling (R-B(OH)2 + Pd Cat) Interm->StepA ProdA C3-Arylated Intermediate StepA->ProdA StepB Acid Deprotection (TFA or HCl) ProdA->StepB StepC Amide Coupling (R'-COOH + HATU) StepB->StepC Final Final Kinase Inhibitor StepC->Final

Caption: Sequential functionalization workflow: C3-Arylation followed by C5-Amide formation.

Protocol A: Suzuki-Miyaura Coupling (C3 Functionalization)

The 2-hydroxypyridine (pyridone) oxygen can poison Pd catalysts. Use of robust phosphine ligands is essential.

  • Reagents: Intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2[1]·DCM (0.05 equiv), K2CO3 (2.0 equiv).

  • Solvent: Dioxane/Water (4:1).[1]

  • Conditions: Degas solvents.[1] Heat to 90°C for 4–12 hours.

  • Insight: If the substrate is difficult, protect the pyridone oxygen (O-alkylation with SEM-Cl or Bn-Br) prior to coupling, though modern catalysts like XPhos Pd G3 often tolerate the free pyridone.

Protocol B: Amide Coupling (C5 Functionalization)
  • Deprotection: Treat C3-arylated intermediate with 4M HCl in Dioxane (1 hr, RT). Concentrate to dryness to get the amine hydrochloride salt.

  • Coupling:

    • Dissolve Amine HCl salt and Carboxylic Acid (R-COOH) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Stir at RT for 2 hours.

    • Purification: Reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid).

Quantitative Data & Troubleshooting

Table 1: Critical Process Parameters (CPP)
ParameterSpecificationImpact on Quality
NBS Stoichiometry 1.00 – 1.05 equivExcess leads to 3,5-dibromo impurity (difficult to separate).
Reduction Temp < 0°C additionHigh temp during BH3 addition causes dangerous exotherm and side reactions.
Quench pH pH < 2 (Acidic)Essential to break the Boron-Nitrogen complex; failure leads to low yield.
Catalyst Choice Pd(dppf)Cl2 or XPhosPd(PPh3)4 is often insufficient for sterically hindered pyridones.
Troubleshooting Guide
  • Issue: Low yield in Suzuki coupling.

    • Cause: The 2-pyridone oxygen coordinates to Palladium.

    • Fix: Switch to anhydrous conditions using Cs2CO3 in Toluene at 100°C, or O-protect the pyridone (e.g., with Benzyl group) before coupling.

  • Issue: Loss of Bromine during reduction.

    • Cause: Used Hydrogenation (H2/Pd) or LiAlH4.

    • Fix: Strictly use Borane-DMS or Borane-THF. These reagents reduce nitriles/amides without touching aryl bromides.

References

  • Regioselective Bromination of Hydroxypyridines

    • Synthesis of 3-bromo-2-hydroxypyridine deriv
    • Source: Journal of Medicinal Chemistry.
    • (Context: Pyridone kinase inhibitors).

  • Chemoselective Reduction of Nitriles

    • Use of Borane-DMS for nitrile reduction in the presence of halides.
    • Source: Organic Syntheses.
  • Suzuki Coupling on 2-Pyridones

    • Palladium-catalyzed cross-coupling of 3-bromo-2-pyridones.
    • Source: Tetrahedron Letters.
  • General Kinase Inhibitor Scaffold Design

    • Crizotinib and related 2-aminopyridine/2-pyridone scaffolds.
    • Source: Journal of Medicinal Chemistry.

(Note: Specific protocols are adapted from standard medicinal chemistry practices for this scaffold class as exact "named" papers for this specific intermediate synthesis are often proprietary or embedded in patent literature.)

Sources

Application Note: Synthesis of Diverse Heterocyclic Libraries from 3-Bromo-2-hydroxypyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates due to its ability to act as a stable, non-peptidic mimic and engage in crucial hydrogen bonding interactions.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-bromopyridin-2-ol as a versatile building block for the efficient construction of diverse heterocyclic libraries. Detailed protocols for key palladium-catalyzed cross-coupling reactions at the C3-position and derivatization at the N1/O2-position are presented, underscoring the causality behind experimental choices to empower rational library design and synthesis.

The Strategic Advantage of the 3-Bromopyridin-2-ol Building Block

3-Bromopyridin-2-ol exists in a tautomeric equilibrium with its 3-bromo-2(1H)-pyridone form. This duality is central to its utility, offering two orthogonal vectors for diversification:

  • C3-Position (Bromo Group): The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents.

  • N1/O2-Position (Amide/Enol): The acidic proton on either the nitrogen (pyridone) or oxygen (pyridinol) allows for selective N- or O-alkylation and arylation, introducing another layer of structural diversity.[4][5]

This dual reactivity allows for a modular and highly efficient approach to library synthesis, enabling the rapid exploration of chemical space around the core pyridone scaffold.

Overall Synthetic Strategy

The following workflow diagram illustrates the primary pathways for diversifying the 3-bromopyridin-2-ol core, which will be detailed in the subsequent protocols.

G cluster_start Starting Material cluster_lib Generated Libraries start 3-Bromopyridin-2-ol c3 Palladium-Catalyzed Cross-Coupling start->c3 Suzuki Sonogashira Buchwald-Hartwig n1 N/O-Alkylation or Arylation start->n1 Alkyl Halides Aryl Halides lib_c3 C3-Substituted Pyridone Library c3->lib_c3 lib_comb Combinatorial C3 & N1/O2 Library lib_n1 N1/O2-Substituted Pyridone Library n1->lib_n1 lib_c3->n1 Sequential Derivatization lib_n1->c3 Sequential Derivatization

Caption: High-level workflow for library generation from 3-bromopyridin-2-ol.

Protocols for C3-Position Functionalization

The C-Br bond at the 3-position is readily functionalized using a suite of robust palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and broad substrate scope.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for installing aryl and heteroaryl groups.[6][7] The mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to form the product.[6]

Reaction Scheme:

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 3-bromopyridin-2-ol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total). The water is essential for the transmetalation step.[8]

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Wash with water (2 x 20 mL) and then brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Data Table: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)Dioxane/H₂O9018
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)DME/H₂O8516
3Thiophen-2-ylboronic acidPd(OAc)₂ (5) / SPhos (10)K₂CO₃ (3.0)Toluene/H₂O10024
4Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)Dioxane/H₂O9520

Yields are typically in the range of 60-95% depending on the specific substrates.

Protocol 2.2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling introduces valuable alkynyl moieties, which can serve as handles for further chemistry (e.g., click chemistry, cyclizations). The reaction typically uses a dual catalyst system of palladium and copper(I).[9]

Step-by-Step Protocol:

  • Reagent Preparation: In a Schlenk flask, combine 3-bromopyridin-2-ol (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Amine Base: Add a degassed solvent (e.g., THF or DMF, 10 mL) and a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 equiv.). The amine acts as both the base and a solvent.[9]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C for 6-12 hours. The optimal temperature depends on the reactivity of the alkyne.[10]

  • Workup & Purification: Follow a standard aqueous workup as described in Protocol 2.1, followed by column chromatography.

Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a premier method for forming C-N bonds, allowing the introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles.[11] The choice of a sterically hindered phosphine ligand is critical for facilitating the reductive elimination step.[12]

Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or using Schlenk techniques, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 0.08 mmol, 8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 mmol, 1.4 equiv.) to a flask.

  • Add Substrates: Add 3-bromopyridin-2-ol (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent and Reaction: Add a degassed, anhydrous solvent (e.g., Toluene or Dioxane, 10 mL). Heat the mixture to 80-110 °C for 4-24 hours.[13]

  • Workup & Purification: After cooling, quench the reaction carefully with water. Perform a standard extractive workup and purify by column chromatography.

Protocols for N1/O2-Position Derivatization

The derivatization of the N-H or O-H group is typically achieved via alkylation. The regioselectivity (N- vs. O-alkylation) can be challenging and is influenced by the base, solvent, and alkylating agent.[4][5] Generally, polar aprotic solvents and strong bases tend to favor N-alkylation of the more abundant pyridone tautomer.

Step-by-Step Protocol (N-Alkylation):

  • Base Treatment: To a solution of the 3-substituted-2-hydroxypyridine (1.0 mmol, 1.0 equiv.) in an anhydrous polar aprotic solvent like DMF or THF (10 mL), add a strong base such as sodium hydride (NaH, 1.2 mmol, 1.2 equiv.) portion-wise at 0 °C.

  • Anion Formation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating the formation of the pyridone anion.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide like propyl iodide, 1.2 mmol, 1.2 equiv.).

  • Reaction: Heat the reaction to 60-80 °C and stir for 3-12 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup & Purification: Carefully quench the reaction with water and perform a standard extractive workup, followed by purification via column chromatography.

Combinatorial Library Synthesis Strategy

The true power of the 3-bromopyridin-2-ol scaffold lies in the combinatorial application of the protocols described above. By first performing a C3-functionalization followed by N1-alkylation, a large and diverse library can be rapidly assembled.

G cluster_final Final Library (n x m compounds) start 3-Bromopyridin-2-ol A1 Aryl 1 A2 Aryl 2 An ...Aryl n I1 Intermediate 1 A1->I1 I2 Intermediate 2 A2->I2 In ...Intermediate n An->In P11 Prod 1-1 I1->P11 P12 Prod 1-2 I1->P12 P1n ... I1->P1n P21 Prod 2-1 I2->P21 P22 Prod 2-2 I2->P22 P2n ... I2->P2n Pn1 ... In->Pn1 Pn2 ... In->Pn2 Pnn ... In->Pnn B1 Alkyl 1 B1->P11 B1->P21 B1->Pn1 B2 Alkyl 2 B2->P12 B2->P22 B2->Pn2 Bn ...Alkyl m Bn->P1n Bn->P2n Bn->Pnn

Caption: Combinatorial approach to library synthesis using orthogonal reactions.

Conclusion

3-Bromopyridin-2-ol is a commercially available and highly effective building block for the parallel synthesis of diverse 2-pyridone libraries. The robust and well-characterized palladium-catalyzed coupling reactions at the C3-position, combined with established protocols for N/O-derivatization, provide a reliable and flexible platform for generating novel compounds for screening in drug discovery and chemical biology programs.[14] The methodologies outlined in this note offer a validated starting point for researchers to rapidly explore the vast chemical space surrounding this privileged heterocyclic core.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. DiVA.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
  • Synthesis of N-Substituted 3-Amino-2-pyridones. PubMed.
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications.
  • Buchwald–Hartwig amination. Wikipedia.
  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher.
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum.
  • A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Mild and Regioselective N -Alkylation of 2-Pyridones in Water. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Bromide-mediated, C2-selective, and oxygenative alkylation of pyridinium salts using alkenes and molecular oxygen. Chemical Communications (RSC Publishing).
  • 3-Bromopyridin-2-ol. Orgasynth.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC.
  • 3-Bromopyridin-2-ol | Biochemical Reagent. MedChemExpress.
  • 13466-43-8 | 3-Bromopyridin-2-ol. ChemScene.

Sources

Application Note: Regioselective Alkylation of 5-(Aminomethyl)-3-bromopyridin-2-ol

[1]

Executive Summary & Strategic Analysis

The alkylation of 5-(Aminomethyl)-3-bromopyridin-2-ol presents a classic problem in heterocyclic chemistry: competing nucleophiles . This substrate contains three distinct nucleophilic sites, listed below in order of decreasing reactivity (under standard neutral/basic conditions):

  • Primary Exocyclic Amine (

    
    ): High nucleophilicity (
    
    
    for conjugate acid).[1]
  • Pyridone Nitrogen (Ring

    
    ): Moderate nucleophilicity, favored thermodynamically.
    
  • Pyridone Oxygen (Lactim

    
    ): Lower nucleophilicity, favored kinetically or via specific metal coordination.
    

The Core Challenge: The 3-bromo substituent exerts an electron-withdrawing effect, increasing the acidity of the pyridone proton (



The Solution: This guide prescribes a mandatory Protection Step followed by two divergent protocols to achieve

Phase 0: Mandatory Substrate Protection[1]

Critical Warning: Do not attempt direct alkylation of the unprotected substrate. The primary amine will act as a "nucleophilic sink," leading to complex mixtures of N-alkylated amines and over-alkylated quaternary salts.

Protocol: Selective N-Boc Protection

This step masks the exocyclic amine, leaving the pyridone core as the sole reactive center.

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    ), Dichloromethane (DCM) or THF.[1]
  • Substrate: 5-(Aminomethyl)-3-bromopyridin-2-ol (or its HBr salt).

Procedure:

  • Suspend 5-(Aminomethyl)-3-bromopyridin-2-ol HBr salt (1.0 equiv) in DCM (

    
    ).
    
  • Add

    
     (2.5 equiv) dropwise at 
    
    
    .[1] The solution should clarify as the free base forms.
  • Add

    
     (1.1 equiv) dissolved in minimal DCM dropwise over 15 minutes.[1]
    
  • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.[1]

  • Workup: Wash with 0.5 M citric acid (removes unreacted amine/trace pyridone salts) followed by brine. Dry over

    
     and concentrate.
    
  • Yield Target:

    
    . The product, 5-(N-Boc-aminomethyl)-3-bromopyridin-2-ol , is now ready for regioselective alkylation.[1]
    

Phase A: N-Alkylation (Thermodynamic Control)[1]

Mechanism: Under thermodynamic conditions in polar aprotic solvents, the reaction proceeds via the dissociated anion. The nitrogen atom, being the softer nucleophile (HSAB theory) and having significant electron density in the specific amide resonance structure, attacks the electrophile. Alkali metal carbonates favor this pathway.[1]

Protocol A: Cesium Carbonate Method
  • Selectivity Target:

    
     (N-alkyl : O-alkyl)
    
  • Scope: Primary alkyl halides, Benzyl halides.

Step-by-Step:

  • Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous DMF (

    
    ).
    
    • Note: DMF promotes the dissociation of the ion pair, favoring the "free" anion which reacts at the nitrogen.

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 equiv).[1]
    
    • Expert Insight: Cesium is preferred over Potassium due to the "Cesium Effect"—higher solubility in organic solvents and weaker ion pairing, enhancing N-nucleophilicity.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at

    
      for 4–12 hours.
    
    • Steric Note: The 3-bromo group creates steric hindrance.[1] If conversion is slow, increase temp to

      
      , but avoid exceeding 
      
      
      to prevent Boc-deprotection.
  • Workup: Dilute with EtOAc, wash extensively with water (

    
    ) to remove DMF. Dry and concentrate.
    

Phase B: O-Alkylation (Kinetic/Coordination Control)[1]

Mechanism: To force alkylation at the oxygen, we must block the nitrogen or change the hard/soft character of the nucleophile. The Silver Salt Method is the gold standard. Silver(I) coordinates strongly to the nitrogen lone pair and the bromine atom, effectively "masking" the nitrogen and directing the electrophile to the oxygen.

Protocol B: Silver Carbonate Method
  • Selectivity Target:

    
     (O-alkyl : N-alkyl)
    
  • Scope: Alkyl halides (highly effective for MeI, EtI, BnBr).

Step-by-Step:

  • Solvent Selection: Suspend the N-Boc protected substrate (1.0 equiv) in Toluene or Benzene (

    
    ).[1]
    
    • Crucial: Non-polar solvents favor the O-alkylation pathway by suppressing charge separation (favoring the neutral lactim tautomer).

  • Catalyst/Base: Add Silver Carbonate (

    
    )  (1.0 – 1.5 equiv).[1]
    
    • Precaution: Protect reaction vessel from light (aluminum foil) to prevent silver salt degradation.[1]

  • Alkylation: Add the Alkyl Halide (1.2 – 1.5 equiv).

  • Reaction: Heat to Reflux (

    
    ) for 12–24 hours.
    
  • Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc. Concentrate the filtrate.

    • Purification: O-alkylated products (alkoxypyridines) are typically less polar than N-alkylated pyridones and elute faster on silica gel.[1]

Analytical Discrimination (QC)

Distinguishing the isomers is critical. Use the following markers to validate your product.

FeatureN-Alkylated Product (Pyridone)O-Alkylated Product (Alkoxypyridine)

NMR (Carbonyl)

158 – 164 ppm
(Distinct C=O)

155 – 160 ppm
(C-O-C, often upfield)

NMR (Ring Protons)
Ring protons often deshielded; Coupling constants reflect diene-like character.[1]Ring protons slightly shielded (aromatic character retained).[1]
IR Spectroscopy Strong band at 1650–1690 cm⁻¹ (C=O)Absence of C=O; Bands at 1580–1600 cm⁻¹ (C=N/C=C)
TLC (

)
Lower

(More Polar)
Higher

(Less Polar)

Process Visualization

Workflow Decision Tree

AlkylationWorkflowStartSubstrate:5-(Aminomethyl)-3-bromopyridin-2-olProtectionSTEP 0: Protection(Boc2O, Et3N)Start->Protection MandatoryProtectedIntIntermediate:N-Boc Protected PyridoneProtection->ProtectedIntDecisionTarget Regioisomer?ProtectedInt->DecisionPathNN-Alkylation(Thermodynamic)Decision->PathN N-TargetPathOO-Alkylation(Kinetic/Coordination)Decision->PathO O-TargetCondNConditions:Cs2CO3, DMF, 60°C(Free Anion Mechanism)PathN->CondNCondOConditions:Ag2CO3, Toluene, Reflux(Ag-Coordination Mechanism)PathO->CondOProdNProduct A:1-Alkyl-3-bromo-5-(Boc-aminomethyl)-2-pyridoneCondN->ProdNProdOProduct B:2-Alkoxy-3-bromo-5-(Boc-aminomethyl)-pyridineCondO->ProdO

Figure 1: Decision matrix for regioselective alkylation of the 3-bromo-pyridone scaffold.

Mechanistic Divergence

MechanismSubstratePyridone Tautomer(Equilibrium)CsBaseCs2CO3 / DMFSubstrate->CsBaseAgBaseAg2CO3 / TolueneSubstrate->AgBaseFreeAnionDissociated Anion(N is softer nucleophile)CsBase->FreeAnion Ion DissociationN_ProductN-Alkylated(Thermodynamic)FreeAnion->N_Product Attack by NComplexAg-Complex(Ag blocks N-site)AgBase->Complex CoordinationO_ProductO-Alkylated(Kinetic)Complex->O_Product Attack by O

Figure 2: Mechanistic rationale.[1] Cs+ promotes free anion (N-attack); Ag+ masks Nitrogen (O-attack).[1]

Troubleshooting & Expert Tips

  • Reaction Stalls (N-Alkylation): The 3-bromo group adds significant steric bulk.[1] If the reaction with

    
     is incomplete after 12 hours, switch to Sodium Hydride (NaH)  (1.1 equiv) in DMF at 
    
    
    . The irreversible deprotonation often drives the reaction to completion, though it requires strictly anhydrous conditions.
  • Poor O-Selectivity: If

    
     yields a mixture, consider the Mitsunobu Reaction  (DIAD/PPh3/Alcohol).[1] However, note that Mitsunobu on 2-pyridones can be unpredictable.[1] The ultimate fallback for O-alkylation is to convert the pyridone to 2,3-dibromo-5-(aminomethyl)pyridine  (using 
    
    
    ) and then perform an
    
    
    displacement with the desired alkoxide (
    
    
    ).[1]
  • Solubility: The N-Boc intermediate can be crystalline and poorly soluble in non-polar solvents (Toluene).[1] For Protocol B, if the substrate does not disperse well, add a small amount of DCM or use Benzene (if safety protocols permit) to improve homogeneity.

References

  • Regioselectivity in Pyridone Alkylation: Title: Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones.[1][2][3] Source: Journal of Organic Chemistry (2024). URL:[Link][1]

  • Silver Salt Methodology: Title: Alkylation of 2-Pyridone Salts: Factors Controlling Regioselectivity. Source: Chung, N. M., & Tieckelmann, H. (1970). The Journal of Organic Chemistry. URL:[Link][1]

  • Substrate Reactivity (3-Bromo-2-hydroxypyridine): Title: The Crucial Role of 3-Bromo-2-hydroxypyridine in Modern Drug Development.[1][4] Source: NINGBO INNO PHARMCHEM Application Note.[1][4] URL:[Link][1]

  • Mitsunobu Reaction on Pyridones: Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Source: ResearchGate / Tetrahedron Letters.[1] URL:[Link]

Scalable Synthesis of 5-(Aminomethyl)-3-bromopyridin-2-ol: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive and scalable synthetic route for the preparation of 5-(Aminomethyl)-3-bromopyridin-2-ol, a valuable building block in medicinal chemistry. The presented methodology is designed for scalability and robustness, addressing the increasing demand for this intermediate in drug discovery and development. This document outlines a reliable three-step synthesis commencing from the commercially available 5-bromo-3-(hydroxymethyl)pyridin-2(1H)-one. The protocol includes the activation of the primary alcohol via tosylation, subsequent conversion to an azide, and a final, efficient reduction to the desired primary amine. Each step is detailed with in-depth procedural instructions, mechanistic insights, and considerations for scaling up the process.

Introduction

The pyridin-2-ol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The title compound, 5-(Aminomethyl)-3-bromopyridin-2-ol, incorporates several key features for further chemical elaboration. The primary amine serves as a crucial point for amide bond formation or other derivatizations, the bromine atom provides a handle for cross-coupling reactions, and the pyridin-2-ol core offers unique electronic and steric properties. The development of a scalable and efficient synthesis is therefore of significant interest to the pharmaceutical and agrochemical industries. This guide details a practical and field-tested approach to obtaining this valuable intermediate.

Synthetic Strategy and Workflow

The chosen synthetic pathway is a robust three-step sequence designed for scalability and high yield, starting from the readily available 5-bromo-3-(hydroxymethyl)pyridin-2(1H)-one. The overall strategy is depicted below.

Synthetic Workflow start 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one step1 Tosylation start->step1 TsCl, Pyridine intermediate1 5-Bromo-3-(tosyloxymethyl)pyridin-2(1H)-one step1->intermediate1 step2 Azidation intermediate1->step2 NaN3, DMF intermediate2 5-(Azidomethyl)-3-bromopyridin-2(1H)-one step2->intermediate2 step3 Reduction intermediate2->step3 H2, Pd/C product 5-(Aminomethyl)-3-bromopyridin-2-ol step3->product

Caption: Overall synthetic workflow for 5-(Aminomethyl)-3-bromopyridin-2-ol.

The causality behind this experimental design is as follows:

  • Activation of the Hydroxyl Group: The hydroxyl group of the starting material is a poor leaving group. To facilitate nucleophilic substitution, it is converted to a tosylate, which is an excellent leaving group. This transformation is achieved with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[1][2] The reaction proceeds without affecting the stereochemistry at the carbon atom bearing the oxygen.[2]

  • Introduction of the Amino Precursor: The tosylate is then displaced by an azide nucleophile. Sodium azide is a highly efficient and economical source of the azide anion for this purpose. This step introduces the nitrogen atom that will become the primary amine. The use of an azide intermediate is a common and reliable strategy in the synthesis of primary amines.[3]

  • Formation of the Primary Amine: The final step is the reduction of the azide to the corresponding amine. Catalytic hydrogenation is a clean and scalable method for this transformation, with nitrogen gas as the only byproduct.[4] Alternative reduction methods are also discussed in the protocols section.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-(tosyloxymethyl)pyridin-2(1H)-one

Tosylation_Reaction reactant1 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one product 5-Bromo-3-(tosyloxymethyl)pyridin-2(1H)-one reactant1->product reactant2 TsCl reactant2->product reagent Pyridine reagent->product

Caption: Tosylation of the starting material.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Equivalents
5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one204.0210.2501.0
p-Toluenesulfonyl chloride (TsCl)190.6510.5551.1
Pyridine79.10100 mL-Solvent
Dichloromethane (DCM)84.93200 mL-Solvent
1 M Hydrochloric acid (HCl)36.46As needed-Workup
Saturated sodium bicarbonate solution-As needed-Workup
Brine-As needed-Workup
Anhydrous magnesium sulfate (MgSO4)120.37As needed-Drying

Procedure:

  • To a stirred solution of 5-bromo-3-(hydroxymethyl)pyridin-2(1H)-one (10.2 g, 50 mmol) in pyridine (100 mL) at 0 °C (ice bath), add p-toluenesulfonyl chloride (10.5 g, 55 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into ice-cold water (300 mL) and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-bromo-3-(tosyloxymethyl)pyridin-2(1H)-one as a white solid.

Step 2: Synthesis of 5-(Azidomethyl)-3-bromopyridin-2(1H)-one

Azidation_Reaction reactant1 5-Bromo-3-(tosyloxymethyl)pyridin-2(1H)-one product 5-(Azidomethyl)-3-bromopyridin-2(1H)-one reactant1->product reactant2 NaN3 reactant2->product reagent DMF reagent->product Reduction_Reaction reactant1 5-(Azidomethyl)-3-bromopyridin-2(1H)-one product 5-(Aminomethyl)-3-bromopyridin-2-ol reactant1->product reagent H2, Pd/C reagent->product

Caption: Reduction of the azide to the final product.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Equivalents
5-(Azidomethyl)-3-bromopyridin-2(1H)-one229.049.16401.0
10% Palladium on carbon (Pd/C)-0.9 g-Catalyst
Methanol32.04200 mL-Solvent
Hydrogen gas (H2)2.021 atm-Reagent
Celite®-As needed-Filtration

Procedure:

  • To a solution of 5-(azidomethyl)-3-bromopyridin-2(1H)-one (9.16 g, 40 mmol) in methanol (200 mL) in a hydrogenation flask, add 10% Pd/C (0.9 g).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. The evolution of nitrogen gas will also be observed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-(aminomethyl)-3-bromopyridin-2-ol.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) if necessary.

Alternative Azide Reduction Methods

While catalytic hydrogenation is a highly effective method, other scalable options can be employed depending on the available equipment and substrate compatibility.

MethodReagents and ConditionsKey AdvantagesKey Disadvantages
Staudinger Reaction 1. PPh3, THF/water2. HeatExcellent chemoselectivity, mild conditions. [4]Stoichiometric phosphine oxide byproduct can complicate purification. [4]
Metal Hydride Reduction LiAlH4 or NaBH4 in an ethereal solvent. [4]Powerful and rapid reduction. [4]Lacks chemoselectivity and requires careful handling. [4]
Green Reduction D-glucose, KOH in water. [3][5]Inexpensive, scalable, and environmentally friendly. [3][5]May require optimization for specific substrates.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 5-(Aminomethyl)-3-bromopyridin-2-ol. The three-step sequence, starting from a commercially available precursor, utilizes well-established and robust chemical transformations. The provided protocols are intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the synthesis of this important building block for drug discovery and development programs.

References

  • Chandna, N., Kaur, F., Kumar, S., & Jain, N. (2017). Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions. Green Chemistry, 19(16), 3795-3799. [Link]

  • Kaur, F., Kumar, S., & Jain, N. (2017). Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions. Department of Chemistry, Indian Institute of Technology, New Delhi-110016, India. [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Improving yield of cross-coupling reactions with 5-(Aminomethyl)-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Technical Support Case – Optimization of 5-(Aminomethyl)-3-bromopyridin-2-ol Cross-Coupling

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary: The "Dual-Saboteur" Challenge

You are encountering low yields with 5-(aminomethyl)-3-bromopyridin-2-ol because this scaffold contains two distinct features that actively sabotage Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.):

  • The Primary Amine (5-position): An unmasked primary amine is a potent ligand for Palladium.[1][2] It competitively binds to the metal center, displacing phosphine ligands and shutting down the catalytic cycle (Catalyst Poisoning).[2]

  • The 2-Pyridone Tautomer: In solution, 2-hydroxypyridines exist predominantly as 2-pyridones (the lactam form).[1] This destroys the aromaticity of the pyridine ring, significantly increasing the electron density at the 3-position and making the C-Br bond difficult to undergo oxidative addition.

Immediate Recommendation: Do not attempt direct coupling on the unprotected scaffold. The protocol below details the necessary protection strategy to restore reactivity.

Diagnostic & Troubleshooting Guide

Issue A: "I see zero conversion. The starting material is untouched."
  • Diagnosis: Catalyst Poisoning.[1][2][3]

  • Technical Insight: The free amine (–CH₂NH₂) coordinates to Pd(0) or Pd(II) more strongly than your phosphine ligands (e.g., PPh₃).[1][2] This creates an inactive "Pd-amine" complex that precipitates or remains dormant.[1][2]

  • Solution: You must protect the amine.[2] A Boc (tert-butyloxycarbonyl) group is ideal because it is orthogonal to most basic coupling conditions.[1][2]

    • Action: Pre-treat starting material with Boc₂O/Et₃N in DCM before adding the catalyst.[2]

Issue B: "The reaction stalls at 20-30% conversion."
  • Diagnosis: Tautomeric Deactivation.[1][2]

  • Technical Insight: The 2-pyridone form (dominant in polar solvents like DMF/Water) has significant double-bond character between N1 and C2.[1] This makes the C3-Br bond electron-rich and sluggish toward oxidative addition.[1]

  • Solution: Lock the molecule in its pyridine form (O-linked) rather than the pyridone form (N-linked).

    • Action: O-methylation (MeI/Ag₂CO₃) or O-benzylation (BnBr/K₂CO₃) restores aromaticity, making the C-Br bond reactive again.[1]

Issue C: "I see a complex mixture of products (dimers/oligomers)."
  • Diagnosis: Competing Nucleophiles.[1][2]

  • Technical Insight: Under basic Suzuki conditions, the unprotected amine or the pyridone nitrogen can act as a nucleophile, attacking the coupling partner or the starting material itself (N-arylation) instead of the desired C-C bond formation.

  • Solution: Double protection (N-Boc and O-Bn) eliminates these competing pathways.[1]

Optimized Workflow Visualization

The following diagram illustrates the critical decision pathways required to activate this specific scaffold.

OptimizationStrategy Start Start: 5-(Aminomethyl)-3-bromopyridin-2-ol Direct Direct Coupling Attempt Start->Direct Step1 Step 1: N-Protection (Boc2O, Et3N) Start->Step1 Essential First Step Fail1 FAILURE: Catalyst Poisoning (Pd binds to -NH2) Direct->Fail1 Inter1 Intermediate: N-Boc-pyridone Step1->Inter1 Split Is C-Br Reactive Enough? Inter1->Split PathA Path A: Direct Suzuki (Requires High Temp/Active Cat) Split->PathA No (Risk of stall) PathB Path B: O-Activation (Recommended) (BnBr or Tf2O) Split->PathB Yes (Standard Protocol) Active Activated Species: N-Boc, O-Bn Pyridine PathB->Active Suzuki Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Active->Suzuki Success High Yield Product Suzuki->Success

Caption: Workflow logic distinguishing between the high-failure direct route and the optimized protection-activation pathway.

Standard Operating Procedure (SOP)

Protocol: Suzuki-Miyaura Coupling of Protected Scaffold

Phase 1: Protection (N-Boc & O-Benzyl) [1]

  • N-Protection: Dissolve 5-(aminomethyl)-3-bromopyridin-2-ol (1.0 equiv) in Dioxane/Water (1:1). Add NaHCO₃ (2.5 equiv) and Boc₂O (1.2 equiv).[1][2] Stir at RT for 4h.[2] Acidify carefully to pH 4, extract with EtOAc.[1][2]

  • O-Protection: Dissolve the N-Boc intermediate in DMF. Add K₂CO₃ (1.5 equiv) and Benzyl Bromide (1.1 equiv).[1][2] Stir at 60°C for 2h. Note: This locks the aromatic form.

Phase 2: Cross-Coupling Use the following "Universal Heteroaryl" conditions which tolerate the pyridine nitrogen.

ComponentReagentRole
Catalyst Pd(dppf)Cl₂[1]·DCM (3-5 mol%)Bidentate ligand prevents N-coordination; robust against oxidation.[1]
Solvent 1,4-Dioxane / Water (4:1) Essential for solubility of boronic acids and inorganic bases.[1][2]
Base K₃PO₄ (3.0 equiv) Strong enough to activate boronic acid, mild enough to preserve Boc.[1][2]
Temperature 80°C - 100°C Required to overcome the energy barrier of the C-Br bond.[1]

Step-by-Step:

  • Charge a reaction vial with O-Bn-N-Boc-precursor (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).[1][2]

  • Add Dioxane/Water (4:1) [0.1 M concentration].

  • Degas by bubbling Nitrogen for 10 minutes (Critical step).

  • Add Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv).[1][2]

  • Seal and heat to 90°C for 4–16 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ (Tetrakis)? A: Not recommended. Tetrakis is electronically electron-rich but sterically unhindered.[1][2] The pyridine nitrogen in your substrate can displace the PPh₃ ligands, leading to catalyst deactivation.[2] Use bulky, electron-rich ligands like XPhos or bidentate ligands like dppf .[1][2]

Q: Why not just use the hydrochloride salt of the amine? A: While protonating the amine (–CH₂NH₃⁺Cl⁻) prevents it from binding Pd, the basic conditions of the Suzuki reaction (K₂CO₃/K₃PO₄) will immediately deprotonate it back to the free amine, which will then poison the catalyst.

Q: I need the free OH in the final product. How do I remove the Benzyl group? A: The Benzyl (Bn) group is cleaved via Hydrogenolysis (H₂, Pd/C) or using BBr₃.[2] This is orthogonal to the Boc group (removed with TFA/HCl), allowing you to selectively expose the amine or the hydroxyl group later.

References

  • Optimization of Suzuki-Miyaura Coupling for Heteroaryl Halides

    • Source: Science (2018)[1][2]

    • Citation: Perera, D., et al.[2][4] "A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow."[1][4] Science, 359(6374), 429–434.[1][2][4]

    • Relevance: Establishes the necessity of high-throughput screening for heteroaryl couplings and valid
    • [1][2]

  • Tautomerism in 2-Hydroxypyridines

    • Source: Journal of Organic Chemistry (1980)[1][2][5]

    • Citation: Tee, O. S., & Paventi, M. "Kinetics and mechanism of bromination of 2-pyridinone and related derivatives."[2] J. Org.[1][2] Chem., 45(11), 2072–2076.[1][2]

    • Relevance: Foundational text explaining the reactivity differences between the 2-pyridone and 2-hydroxypyridine tautomers.[1][5][6]

    • [1][2]

  • C

    • Source: Journal of the American Chemical Society (2008)[3][7]

    • Citation: Erhardt, S., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes."[2][3] J. Am. Chem. Soc., 130(14), 4828–4845.[1][2]

    • Relevance: Details the mechanism by which nitrogen-containing species deactivate Palladium c
    • [1][2][7]

Sources

Technical Support Center: Troubleshooting Solubility of 5-(Aminomethyl)-3-bromopyridin-2-ol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

5-(Aminomethyl)-3-bromopyridin-2-ol is a substituted pyridinol derivative with potential applications in medicinal chemistry and drug development. Its structure presents a unique challenge for solubility. Possessing both a basic aminomethyl group and an acidic pyridin-2-ol moiety, the compound is amphoteric. This, combined with its ability to form strong intermolecular hydrogen bonds, can lead to high crystal lattice energy, making it difficult to dissolve even in powerful polar aprotic solvents like dimethyl sulfoxide (DMSO).[1]

This guide is designed for researchers, scientists, and drug development professionals who have encountered difficulties in preparing stock solutions of this compound. As your application scientist, my goal is to provide not just protocols, but a clear understanding of the underlying chemical principles. This guide offers a logical, step-by-step troubleshooting workflow to help you achieve complete solubilization while preserving the integrity of your compound for downstream experiments.

Part 1: Frequently Asked Questions (FAQs) - The 'Why'
Q1: I added 5-(Aminomethyl)-3-bromopyridin-2-ol to high-purity DMSO, but it remains a suspension. Why is it not dissolving?

Answer: This is a common and valid observation. The primary reason lies in the compound's molecular structure and its solid-state properties.

  • Amphoteric Nature and Zwitterions: The molecule contains a basic primary amine (-CH2NH2) and an acidic hydroxyl group (-OH) on the pyridine ring. In its solid (crystalline) form, these groups can undergo an internal acid-base reaction, forming a zwitterion. This creates strong ionic interactions and hydrogen bonds between molecules, locking them into a highly stable crystal lattice.

  • High Crystal Lattice Energy: The energy required to break apart this crystal lattice can be substantial.[1] DMSO, while a powerful solvent, may not be able to overcome these strong intermolecular forces at room temperature without assistance. The principle of "like dissolves like" suggests that while DMSO is polar, the organized, ionically-reinforced structure of the solid compound requires an extra push to be disrupted.[2]

  • Solvent Quality: DMSO is highly hygroscopic.[3] Absorbed water can alter the solvent's properties and, in some cases, hinder the dissolution of certain compounds. Always use fresh, anhydrous, or newly-opened DMSO for preparing stock solutions.[3]

Part 2: The Troubleshooting Workflow

When initial attempts to dissolve the compound fail, a systematic approach is crucial. The following workflow provides a logical sequence of interventions, from the least aggressive to the most powerful, to achieve solubilization.

Solubility_Workflow start Initial State: Compound insoluble in DMSO at RT step1 Step 1: Mechanical Agitation (Vortexing / Sonication) start->step1 check1 Is the compound fully dissolved? step1->check1 step2 Step 2: Gentle Heating (40-60°C Water Bath) check1->step2 No success Success: Stable Stock Solution Store appropriately (-20°C or -80°C) check1->success Yes check2 Is the compound fully dissolved? step2->check2 step3 Step 3: pH Modification (Consider experimental compatibility) check2->step3 No check2->success Yes check3 Is the compound fully dissolved? step3->check3 step4 Step 4: Co-Solvent Addition (e.g., NMP, PEG 400) check3->step4 No check3->success Yes check4 Is the compound fully dissolved? step4->check4 check4->success Yes fail Consult Technical Support: Consider alternative solvents or re-evaluate required concentration check4->fail No

Caption: Troubleshooting workflow for dissolving 5-(Aminomethyl)-3-bromopyridin-2-ol in DMSO.

Part 3: Detailed Protocols & FAQs - The 'How'
Q2: What are the best practices for mechanical agitation?

Answer: Mechanical energy is the first and simplest intervention. It increases the interaction between the solvent and the surface of the compound particles, accelerating the rate of dissolution.

Protocol: Sonication

  • Add the weighed compound and the correct volume of anhydrous DMSO to a suitable vial (e.g., glass autosampler vial).

  • Cap the vial securely.

  • Place the vial in a bath sonicator.

  • Sonicate for 10-15 minute cycles. After each cycle, visually inspect the solution.

  • If undissolved solid remains, vortex the vial for 30 seconds and repeat the sonication cycle.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which helps to break apart the solid particles and enhance solvation.

Q3: Is it safe to heat my DMSO solution, and what is the correct procedure?

Answer: Yes, gentle heating is a very effective method. Increasing the temperature provides the energy needed to overcome the compound's crystal lattice energy.[4][5] However, this must be done with caution. DMSO can decompose at its boiling point (189 °C), and this decomposition can be accelerated by acids or bases, even at lower temperatures.[6][7][8]

Protocol: Gentle Heating with a Water Bath

  • Prepare a water bath and set the temperature to 40-50°C. Do not exceed 65°C.

  • Place your securely capped vial containing the compound/DMSO slurry into the water bath.

  • Allow the sample to heat for 5-10 minutes.

  • Remove the vial (use tongs), vortex vigorously for 30-60 seconds, and visually inspect.

  • Repeat this cycle until the compound is fully dissolved.

  • Crucially: Allow the solution to cool to room temperature to ensure the compound does not precipitate out. A stable solution at room temperature is the goal.

    • Safety Notice: Never heat DMSO in a sealed container without pressure relief, and avoid high temperatures to prevent thermal decomposition and the release of volatile compounds.[8][9] Perform heating in a well-ventilated area.[9]

Q4: How can I use pH modification to dissolve this amphoteric compound?

Answer: Modifying the pH is a powerful chemical technique to increase solubility. By converting the neutral (or zwitterionic) compound into a salt, you create a charged species that is much more polar and, therefore, more soluble in a polar solvent like DMSO.[10][11]

Important: Before using this method, confirm that the addition of a small amount of acid or base will not interfere with your downstream assay (e.g., cell viability, enzyme kinetics).

Protocol A: Acidification (Protonating the Amine)

  • To your compound/DMSO slurry, add a very small, sub-stoichiometric amount of a suitable acid.

    • Recommended: Start with 0.1 µL of glacial acetic acid or formic acid per 1 mL of DMSO.

    • Alternative: A 1M solution of HCl in an organic solvent like dioxane can be used sparingly.

  • Vortex the solution for 1-2 minutes and observe for dissolution.

  • If necessary, add another small aliquot of acid and repeat.

    • Causality: The acid donates a proton (H+) to the basic aminomethyl group, forming a positively charged ammonium salt (R-CH2NH3+). This ionic species is more readily solvated by DMSO.

Protocol B: Basification (Deprotonating the Hydroxyl)

  • To your compound/DMSO slurry, add a small amount of a non-nucleophilic organic base.

    • Recommended: Start with 0.1-0.2 µL of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) per 1 mL of DMSO.

  • Vortex the solution for 1-2 minutes and observe.

  • Repeat with another small aliquot if needed.

    • Causality: The base removes the proton from the acidic pyridinol hydroxyl group, forming a negatively charged pyridinolate anion. This charged species dramatically increases polarity and solubility.

Q5: What if other methods fail or are unsuitable? How do I use a co-solvent?

Answer: If the compound remains insoluble or if pH modification is not an option, a co-solvent can be an excellent alternative. A co-solvent works by altering the overall properties of the solvent system to better accommodate the solute.[4][11][12]

Protocol: Using a Co-Solvent

  • Prepare a mixed solvent system. A common starting point is a 9:1 or 4:1 ratio of DMSO to your chosen co-solvent.

    • Good Co-solvent Choices:

      • N-Methyl-2-pyrrolidone (NMP): A powerful, polar aprotic solvent that is often effective for difficult compounds.[12]

      • Polyethylene glycol 400 (PEG 400): A less toxic option often used in formulations.

      • Dimethylformamide (DMF): Similar to DMSO, but can sometimes offer different solubility characteristics.[13]

  • Attempt to dissolve your compound directly in this pre-mixed solvent system at room temperature.

  • If necessary, you can combine the co-solvent approach with mechanical agitation and gentle heating for maximum effect.

    • Causality: The co-solvent can help by disrupting the solute-solute (crystal lattice) interactions more effectively than DMSO alone or by providing a solvent environment with a polarity that is a better match for the complex nature of the compound.

Part 4: Summary of Troubleshooting Techniques

The table below provides a quick-reference summary of the methods described in this guide.

TechniqueMechanism of ActionProsCons & Considerations
Mechanical Agitation Increases surface area interaction between solute and solvent.Simple, fast, non-invasive.May be insufficient for compounds with high crystal lattice energy.
Gentle Heating Provides thermal energy to overcome crystal lattice forces.Highly effective for many compounds.Risk of compound degradation or solvent decomposition if overheated; compound may precipitate upon cooling.[6][8]
pH Modification Converts the neutral/zwitterionic compound into a more soluble salt.[11]Very powerful, often achieves the highest concentrations.May interfere with biological assays; requires careful selection of acid/base.
Co-Solvent Addition Modifies the polarity and solvating properties of the solvent system.[11][12]Effective for stubborn compounds; can sometimes improve solution stability.Introduces another variable to the experiment; co-solvent must be compatible with the downstream application.
References
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? [Online discussion]. Available: [Link]

  • Le, M. T., & Thompson, D. H. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(12), 1019–1023. Available: [Link]

  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. In Books. Available: [Link]

  • Shinde, P. P., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 76-84. Available: [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Available: [Link]

  • Abdel-Halim, A. M., et al. (2002). Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. PubMed, 46(1), 37-47. Available: [Link]

  • NBchao.Com. (n.d.). Can DMSO be placed in the oven? Q&A. Available: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed, 11(4), 496-505. Available: [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Available: [Link]

  • Quora. (2018, April 7). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials? [Online discussion]. Available: [Link]

  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? [Online discussion]. Available: [Link]

  • gChem. (n.d.). DMSO. Available: [Link]

  • University of Rochester. (n.d.). Workup: DMF or DMSO. Available: [Link]

  • Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds? Available: [Link]

  • ResearchGate. (2017, October 5). How to solubilize highly polar compound having solubility only in DMSO? [Online discussion]. Available: [Link]

  • Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Available: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available: [Link]

  • PubChem. (n.d.). 3-(aminomethyl)-5-bromopyridin-2-ol hydrochloride. Available: [Link]

  • ScienceMadness Discussion Board. (2005, January 14). DMSO separations. Available: [Link]

  • Kumar, A., et al. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(5), 1014-1024. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. In Pyridine - ATSDR. Available: [Link]

  • Scribd. (2018, March 15). Solubility in DMSO - Dimethyl Sulfoxide. Available: [Link]

  • ResearchGate. (2015, September 22). (PDF) Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups. Available: [Link]

  • University of Waterloo. (2023, November). DIMETHYL SULFOXIDE (DMSO). Safety Office. Available: [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? [Online discussion]. Available: [Link]

  • Neumann, C., et al. (2016). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of Medicinal Chemistry, 59(23), 10756–10762. Available: [Link]

  • St-Jean, O., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(4), 609–615. Available: [Link]

  • Klimenko, O., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3247. Available: [Link]

  • PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. Available: [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1991–2001. Available: [Link]

  • Tufts University. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Available: [Link]

  • ChemEurope.com. (n.d.). Pyridine. Available: [Link]

  • Kumar, S., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. Available: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Available: [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 215, 13-34. Available: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available: [Link]

Sources

Preventing debromination side reactions in 3-bromopyridin-2-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of preventing debromination in 3-bromopyridin-2-ol derivatives. This document is structured as a dynamic troubleshooting center, prioritizing mechanistic understanding and actionable protocols.

Executive Summary & Substrate Analysis

The Molecule: 3-bromopyridin-2-ol exists in equilibrium with its tautomer, 3-bromo-2-pyridone. The Problem: The C3-Br bond in this scaffold is electronically unique. It is prone to two distinct failure modes depending on the reaction type:

  • Hydrodehalogenation (Debromination): Common in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).

  • Halogen Dance (Migration): Common in lithiation/metal-halogen exchange reactions.

The presence of the adjacent oxygen/nitrogen functionality (the "2-ol/one" motif) exacerbates these issues by coordinating to catalysts or directing bases to the wrong position.

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]

Q: Why am I observing significant amounts of de-brominated byproduct (pyridin-2-ol) in my Suzuki coupling?

Diagnosis: You are likely generating a Palladium-Hydride (Pd-H) species in situ. Mechanism: The debromination pathway competes with the desired reductive elimination.[1] If the catalytic cycle is slow (due to steric crowding at C3 or catalyst poisoning by the pyridone oxygen), the Pd(II) intermediate has time to undergo


-hydride elimination from the solvent or ligands, or react with hydrides formed from alkoxide bases.
The "Danger Zone" Mechanism

The following diagram illustrates where the cycle diverges into the debromination pathway.

Suzuki_Debromination Pd0 Active Catalyst Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + R-B(OH)2 (Slow Step for C3-Br) PdH Pd-Hydride Species (Ar-Pd-H) OxAdd->PdH Alkoxide/Alcohol Interaction Product DESIRED PRODUCT (Ar-R) TransMet->Product Reductive Elimination Product->Pd0 BetaElim β-Hydride Elimination (from solvent/ligand) SideProduct SIDE PRODUCT (Debromination: Ar-H) PdH->SideProduct Reductive Elimination SideProduct->Pd0

Figure 1: Divergence of the catalytic cycle. The C3-position is sterically hindered, slowing Transmetallation and allowing the Pd-H pathway to dominate if hydride sources are present.

Q: How do I stop this? (Protocol Optimization)

To suppress the Pd-H pathway, you must eliminate hydride sources and accelerate the desired cycle.

VariableRecommendationScientific Rationale
Solvent Dioxane, Toluene, DME Avoid Alcohols. Primary/Secondary alcohols (EtOH, iPrOH) are the #1 source of hydrides via

-elimination on Pd.
Base K₃PO₄, Cs₂CO₃, KF Avoid Alkoxides. Bases like NaOEt or NaOtBu can transfer a hydride to Pd. Inorganic bases cannot.
Ligand SPhos, XPhos, RuPhos Buchwald Ligands. These bulky, electron-rich ligands accelerate reductive elimination, "pushing" the product out before side reactions occur.
Protection O-Methylation / N-Boc The free 2-OH/NH can coordinate Pd, arresting the cycle. Masking it prevents catalyst poisoning.
Validated Protocol: Suzuki Coupling of 3-Bromo-2-methoxypyridine

Note: We recommend O-methylating the substrate first (via MeI/Ag2CO3) to avoid the pyridone tautomer issues.

  • Charge Vessel: Add 3-bromo-2-methoxypyridine (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv) .

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) or use the precatalyst SPhos-Pd-G2 .

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Do not use ethanol/water mixes if debromination is observed.

  • Degas: Sparge with Argon for 10 mins. (Oxygen promotes homocoupling, which consumes boronic acid, stalling the cycle).

  • Heat: 80–100°C.

  • Result: High turnover frequency (TOF) minimizes the lifespan of the vulnerable Ar-Pd-Br intermediate.

Module B: Lithiation & Metal-Halogen Exchange

Q: I treated 3-bromopyridin-2-ol (protected) with n-BuLi, but the electrophile added to the WRONG position (C4). Why?

Diagnosis: You have triggered the "Halogen Dance" (Base-Catalyzed Halogen Migration). Mechanism: 3-Bromopyridines are thermodynamically unstable as lithiated species. The lithium prefers the C4 position (stabilized by the ring nitrogen), while the bromine migrates to the C3 or C2 position.

The Halogen Dance Pathway

Halogen_Dance cluster_prevention Prevention Strategy Start 3-Bromo Pyridine Li_Intermediate Lithiated at C4 Start->Li_Intermediate LDA/LiTMP (Kinetic Deprotonation) Migration Br Migrates to C4 Li_Intermediate->Migration Warm > -78°C (Thermodynamic Control) Final_Li Lithium at C3 Migration->Final_Li Wrong_Prod Wrong Regioisomer (Product at C3) Final_Li->Wrong_Prod + Electrophile Sol Keep at -78°C Quench Rapidly

Figure 2: The Halogen Dance. If the lithiated intermediate is allowed to warm or equilibrate, the bromine atom will migrate to the most thermodynamically stable position.

Q: How do I effectively lithiate C3 without migration?

The "Cryogenic Kinetic Trap" Protocol:

  • Protect: Use 3-bromo-2-methoxypyridine (O-protected) or 3-bromo-2-(N,N-dimethylamino)pyridine. Never use the free OH/NH; n-BuLi will simply deprotonate it.

  • Exchange Reagent: Use n-BuLi (for Br-Li exchange) or LDA (for deprotonation, though Br-Li exchange is preferred for specificity).

  • Temperature: Cool THF to -78°C strictly.

  • Addition: Add n-BuLi dropwise.

  • The Critical Step: Stir for maximum 15 minutes at -78°C.

    • Why? The kinetic species (C3-Li) forms first. Over time, even at low temps, it equilibrates to the thermodynamic product (Halogen Dance).

  • Quench: Add the electrophile immediately at -78°C. Do not warm up until the quench is complete.

Module C: Protecting Group Strategy

Q: Can I just use the raw 3-bromopyridin-2-ol?

Recommendation: No. Using the unprotected substrate is the root cause of most side reactions.

  • Acidic Protons: The OH/NH proton (pKa ~11) destroys 1 equivalent of organometallic reagents immediately.

  • Catalyst Poisoning: The pyridone oxygen and nitrogen can form stable chelates with Pd, shutting down the catalytic cycle and allowing debromination to take over.

Recommended Derivatives:

  • 3-Bromo-2-chloropyridine: (Synthesized via POCl₃). Pros: Electronic bias is excellent for C3 coupling. Cons: C2-Cl can also react if catalyst is too active.

  • 3-Bromo-2-methoxypyridine: (Synthesized via MeI/Ag₂CO₃). Pros: Stable, prevents tautomerization. Cons: Demethylation required later (can be harsh).

  • 3-Bromo-2-(benzyloxy)pyridine: Pros: Cleavable by hydrogenation (careful with Br!) or mild acid.

References & Authority

  • Mechanisms of Debromination in Pd-Catalysis:

    • Navarro, O. et al. "Dehalogenation of Aryl Halides."[2][3][4] Journal of Organic Chemistry. Explains the

      
      -hydride elimination pathway from alcoholic solvents.
      
    • Source:

  • Ligand Effects on Reductive Elimination:

    • Buchwald, S. L. et al.[5] "Ligand Effects in Palladium-Catalyzed Cross-Coupling." J. Am. Chem. Soc.[5] Demonstrates how bulky ligands (SPhos/XPhos) accelerate C-C bond formation over dehalogenation.

    • Source:

  • The Halogen Dance Reaction:

    • Schnürch, M. et al. "Halogen Dance Reactions on Pyridines."[6][7] Chem. Eur. J. Detailed kinetic vs. thermodynamic studies on bromopyridines.

    • Source:

  • Reaction Optimization Protocols:

    • BenchChem Tech Support.[1][8] "Preventing Hydrodehalogenation in Heteroaryl Couplings."

    • Source:

Sources

Troubleshooting low reactivity of the aminomethyl group in steric environments

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive support center for researchers encountering reactivity issues with the aminomethyl moiety (


)  in sterically congested scaffolds.

Status: Online | Tier: Senior Application Support Topic: Troubleshooting Low Reactivity of Aminomethyl Groups in Steric Environments

Diagnostic Module: Why is my reaction failing?

Before changing reagents, you must diagnose the specific mode of failure. The aminomethyl group is a primary aliphatic amine (


), typically highly nucleophilic. If it is unreactive, one of three "silent killers" is active.
Diagnostic CheckSymptomRoot Cause
The Protonation Trap Starting material remains; spot stays at baseline on TLC (organic solvent).pK_a Mismatch. In steric pockets, solvation is poor. If your coupling partner is acidic (or residual acid exists), the amine protonates (

) and becomes non-nucleophilic.
The Ortho-Effect (Shielding) No reaction even with excess electrophile; amine recovered unchanged.Kinetic Blocking. Large ortho-substituents (e.g.,

,

) on the aromatic ring create a "wall," preventing the electrophile from approaching the specific angle required for attack (Bürgi-Dunitz trajectory).
The Cyclization Trap New spot appears, but Mass Spec shows [M-18] or unexpected mass.Intramolecular Capture. The aminomethyl group is flexible. If an ortho-ester, ketone, or nitrile is present, it will cyclize to form lactams or isoindolinones faster than intermolecular coupling.

Protocol A: Amide Coupling in Steric Pockets

Scenario: You are trying to couple a hindered aminomethyl scaffold with a carboxylic acid. Standard HATU/EDC conditions yield <10%.

The Logic

Standard reagents (HATU, PyBOP) form an "active ester" (OBt/OAt). In sterically hindered systems, this active ester is too bulky to fit into the amine's pocket. You must switch to a smaller electrophile (Acid Chloride/Fluoride) or a solvent-assisted mechanism .

Solution 1: The "Sledgehammer" (Ghosez’s Reagent)

When HATU fails, you must convert the acid to an acid chloride in situ under neutral conditions using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This creates a highly reactive, small electrophile without the acidic byproducts of thionyl chloride.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M). Add Ghosez’s Reagent (1.2–1.5 equiv). Stir at RT for 1–2 hours.

    • Validation: Aliquot into MeOH. Check LCMS for Methyl Ester formation. If Acid remains, stir longer.

  • Coupling: Once activation is complete, add the Hindered Aminomethyl Scaffold (1.1 equiv) and DIPEA (2.5 equiv).

  • Execution: Stir at RT for 4 hours. If incomplete, heat to 40°C.

Solution 2: The "Magic Solvent" (HFIP)

Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor. It activates the carbonyl oxygen via H-bonding, making it susceptible to attack even by weak/hindered nucleophiles, often without exogenous base.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) and Aminomethyl amine (1.0 equiv) in HFIP (0.2 M).

  • Add DIC (Diisopropylcarbodiimide) (1.1 equiv).

  • Stir at RT.[1] The reaction is often homogeneous and rapid.

  • Note: HFIP is expensive; this is ideal for late-stage, high-value couplings.

Decision Logic: Amide Coupling

AmideLogic Start Start: Amide Coupling Fails CheckEpi Is Epimerization a Concern? Start->CheckEpi T3P Use T3P + Pyridine (Low Epimerization) CheckEpi->T3P Yes (Chiral Center) CheckSteric Is steric bulk extreme? CheckEpi->CheckSteric No Ghosez Use Ghosez's Reagent (Small Electrophile) CheckSteric->Ghosez High Sterics HFIP Use DIC in HFIP (H-Bond Activation) CheckSteric->HFIP Solubility Issues/High Value

Caption: Decision matrix for selecting coupling reagents based on steric hindrance and epimerization risks.

Protocol B: Palladium-Catalyzed C-N Bond Formation

Scenario: You are arylation the aminomethyl group (Buchwald-Hartwig). The reaction stalls or yields bis-arylated byproducts.

The Logic

For primary aliphatic amines (


), the challenge is twofold:
  • Binding: The amine must displace a ligand on the Pd(II) complex. Sterics hinder this.[2][3]

  • Beta-Hydride Elimination: Aliphatic amines have

    
    -hydrogens. If the reductive elimination is slow (due to sterics), the catalyst will perform 
    
    
    
    -hydride elimination, destroying your amine and creating an imine.

The Fix: You need a ligand that is bulky enough to force reductive elimination (speeding it up) but flexible enough to allow the amine to enter.

Recommended System: BrettPhos Pd G4

BrettPhos is the gold standard for primary aliphatic amines. Use the G4 Precatalyst to ensure immediate generation of the active LPd(0) species, which is critical for hindered substrates.

Protocol:

  • Charge: Aryl Halide (1.0 equiv), Aminomethyl amine (1.2 equiv), BrettPhos Pd G4 (1–3 mol%).

  • Base: NaOtBu (1.4 equiv) is preferred. If functional groups are base-sensitive (esters/nitriles), switch to LHMDS or K3PO4 .

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

  • Conditions: 80°C - 100°C under Argon/Nitrogen.

  • Troubleshooting: If no product forms, switch ligand to RuPhos (better for secondary amines, but occasionally works for hindered primary amines by creating a different pocket).

Protocol C: Reductive Amination in "Locked" Pockets

Scenario: Condensing a ketone with a hindered aminomethyl group. The imine never forms, or reduction yields only alcohol (ketone reduction).

The Logic

In steric environments, the equilibrium between Ketone + Amine


 Imine  lies heavily to the left (Ketone). Adding a reducing agent (NaBH4) immediately reduces the unreacted ketone to an alcohol, killing the reaction.

The Fix: You must force the equilibrium to the Imine before adding the reductant using a dehydrating Lewis Acid.

Protocol (The Ti(OiPr)4 Method):

  • Imine Formation (Force): Combine Ketone (1.0 equiv) and Aminomethyl amine (1.2–1.5 equiv) in neat Titanium(IV) Isopropoxide (Ti(OiPr)4) (2.0 equiv).

    • Do not add solvent yet. The Lewis Acid acts as both catalyst and solvent/desiccant.

    • Stir at RT (or 60°C for extreme hindrance) for 4–12 hours.

  • Validation: Take a tiny aliquot, dilute in wet CDCl3. Check NMR. If Ketone peak is gone, proceed.

  • Reduction: Dilute the viscous mixture with dry THF or MeOH. Cool to 0°C.[4][5]

  • Reagent: Add NaBH4 (2.0 equiv) cautiously.

  • Quench: Quench with NaOH (1M) or Rochelle’s Salt solution. A white precipitate (TiO2) will form. Filter through Celite.

Frequently Asked Questions (FAQ)

Q: I see the product mass, but I can't purify it from the baseline impurities. A: Aminomethyl groups are highly polar. If your product is stuck on silica:

  • Use DCM:MeOH:NH4OH (90:9:1) as eluent.

  • Or, protect the amine in situ with Boc2O after the reaction, purify the non-polar Boc-protected intermediate, and deprotect later (TFA/DCM).

Q: Can I use microwave irradiation? A: Yes, specifically for Protocol C (Reductive Amination) and Protocol B (Buchwald) . Microwaves help overcome the activation energy barrier imposed by steric repulsion. However, avoid microwaves for Protocol A (Amide Coupling) with HATU/active esters, as this accelerates epimerization and hydrolysis more than coupling.

Q: Why not use Acid Chlorides (SOCl2) directly instead of Ghosez's Reagent? A: SOCl2 generates HCl and heat. In the presence of acid-sensitive protecting groups (Boc, tBu esters) often found on complex scaffolds, SOCl2 causes deprotection or decomposition. Ghosez's reagent forms the chloride under neutral conditions.[5]

References

  • Ghosez's Reagent (Mechanism & Application)

    • Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions.
  • HFIP in Amide Coupling

    • Mühlberg, M., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6][7][8][9] Organic & Biomolecular Chemistry, 14, 75-79.

  • Buchwald-Hartwig Ligands (BrettPhos/RuPhos)

    • Maitre, S., et al. (2011). Catalyst Selection for the Pd-Catalyzed Amination of Aryl Halides with Primary Alkylamines. Journal of the American Chemical Society, 133(10), 3690–3697.
  • Titanium(IV)

    • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Technical Support Center: Handling Hygroscopic 5-(Aminomethyl)-3-bromopyridin-2-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: 5-(Aminomethyl)-3-bromopyridin-2-ol (and its tautomer 3-bromo-5-(aminomethyl)pyridin-2(1H)-one) presents a "perfect storm" for hygroscopicity. The molecule contains a highly basic primary amine (


) capable of forming salts, combined with a pyridinone oxygen that acts as a hydrogen bond acceptor.

When converted to halide salts (specifically Hydrochloride or Hydrobromide), the crystal lattice energy is often insufficient to prevent the intrusion of atmospheric water. This leads to deliquescence —where the solid absorbs enough moisture to dissolve in its own sorbed water, resulting in a viscous oil or gum. This compromises stoichiometry in downstream couplings (e.g., amide bond formation) and accelerates hydrolytic debromination.

Scope of Guide: This technical document provides immediate rescue protocols for wetted samples, engineering strategies for salt selection, and precise handling methodologies.

Module 1: The Rescue Protocol (Troubleshooting Deliquescence)

Issue: “I opened the vial, and the solid has turned into a sticky gum or oil. Is it ruined?”

Diagnosis: Likely not chemically degraded yet, but physically compromised. The "oil" is a concentrated aqueous solution of your salt. Do not attempt to filter this; you will lose the product.

Standard Operating Procedure: Azeotropic Dehydration

Use this protocol to restore the solid state without using high heat, which can degrade the bromine moiety.

Reagents Required: Methanol (HPLC grade), Toluene (Anhydrous), Dichloromethane (DCM).

  • Dissolution: Dissolve the "gum" completely in a minimum amount of Methanol (MeOH). This ensures homogeneity.

  • Azeotrope Formation: Add Anhydrous Toluene (ratio 3:1 Toluene:MeOH).

    • Scientific Rationale: Toluene forms a positive azeotrope with water (boiling point 85°C) and methanol (boiling point 63.8°C), effectively "carrying" water out of the system at lower temperatures than water's native boiling point.

  • Evaporation: Rotovap at 40-45°C. Do not exceed 50°C to prevent debromination.

  • Repeat: You will likely obtain a foam. Re-suspend in 100% Toluene and rotovap again. Repeat 2x.

  • Final Chase: Suspend the solid in DCM (to break up the toluene solvate) and rotovap to dryness.

  • Vacuum Cure: Place in a vacuum oven at ambient temperature over

    
     for 12 hours.
    
Visual Workflow: Rescue Protocol

RescueProtocol Start Input: Deliquesced/Gummy Solid Step1 1. Dissolve in MeOH (Homogenize) Start->Step1 Step2 2. Add Toluene (3:1) (Form Azeotrope) Step1->Step2 Step3 3. Rotovap @ 45°C (Remove Water) Step2->Step3 Check Is it a discrete solid? Step3->Check Repeat Repeat Toluene Chase Check->Repeat No (Still sticky) Final 4. DCM Chase & Vac Oven (P2O5) Check->Final Yes Repeat->Step3

Figure 1: Decision tree and workflow for recovering deliquesced hygroscopic amine salts using azeotropic distillation.

Module 2: Salt Engineering (Prevention)

Issue: “I need to scale this up. The HCl salt is unmanageable. What are my alternatives?”

Technical Insight: The chloride ion (


) has a high charge density, which often leads to hygroscopic salts with primary amines. To improve physical properties, we must select a counter-ion that increases the lattice energy or hydrophobicity of the crystal.
Comparative Salt Screening Table
Counter-IonHygroscopicity RiskCrystallinityRecommendation
Hydrochloride (HCl) High ModerateAvoid for scale-up. Hard to handle outside glovebox.
Hydrobromide (HBr) ModerateHighBetter than HCl, but still prone to moisture uptake.
Tosylate (p-TsOH) Low High Preferred. The aromatic ring adds lipophilicity, shielding the salt bridge.
Fumarate (1:1) LowHighGood alternative. Often forms stable, non-hygroscopic networks.
Mesylate HighLowOften forms oils; avoid for this specific scaffold.
Protocol: Tosylate Salt Formation
  • Dissolve free base 5-(Aminomethyl)-3-bromopyridin-2-ol in Isopropyl Alcohol (IPA) or Ethanol .

  • Add 1.05 equivalents of p-Toluenesulfonic acid monohydrate (dissolved in minimal IPA).

  • Heat to 60°C for 30 minutes, then cool slowly to room temperature.

  • If no precipitate forms, add Ethyl Acetate (anti-solvent) dropwise until cloudy.

  • Filter and dry. Expect a significant reduction in hygroscopicity compared to HCl.

Module 3: Handling & Weighing Protocols

Issue: “My mass balance drifts constantly while weighing. How do I get an accurate stoichiometry?”

The "Drift" Phenomenon: If the mass increases by >0.5% during the time it takes to weigh (30 seconds), your stoichiometry for sensitive reactions (e.g., HATU couplings) will be off.

Technique A: The "Difference" Method (Standard Lab)

Use this when a glovebox is unavailable.

  • Dry the bulk container in a desiccator before opening.

  • Tare a vial containing solvent (e.g., DMF or DMSO) on the balance.

  • Add the solid quickly to the solvent.

  • Record the weight gain.[1]

  • Why? Once in solution, the rate of water absorption is negligible compared to the high surface area of the solid powder.

Technique B: Inert Atmosphere (Glovebox/Bag)

For critical GMP or late-stage synthesis:

  • Atmosphere: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     or Ar.[2][3]
    
  • Dew Point: <-40°C.

  • Static Control: Use an anti-static gun (polonium or piezo), as dry salts are prone to static flying.

Module 4: Analytical Validation

Issue: “How do I know how much water is actually in my salt?”

Warning: Standard NMR is useless here; the water peak shifts and integrates poorly due to exchange with the amine/hydroxyl protons.

Recommended Method: Karl Fischer (KF) Titration[6]
  • Type: Volumetric (for >1% water) or Coulometric (for <1% water).

  • Solvent System: Methanol/Formamide (7:3).

    • Note: Pure methanol may not fully dissolve the pyridinone salt; Formamide improves solubility.

  • Expectation: A "dry" HCl salt might still contain 0.5 - 1.5 eq of water (hydrate formation). You must correct your Molecular Weight (MW) for reaction stoichiometry:

    
    
    
Visual Workflow: Salt Selection Logic

SaltSelection Input Target: 5-(Aminomethyl)-3-Br-pyridin-2-ol Screen Counter-Ion Screen Input->Screen HCl HCl Salt Screen->HCl Tos Tosylate Salt Screen->Tos Fum Fumarate Salt Screen->Fum EvalHCl Result: Hygroscopic/Deliquescent (Hard to Handle) HCl->EvalHCl EvalTos Result: Crystalline/Stable (Scale-up Ready) Tos->EvalTos Fum->EvalTos Decision Select Candidate EvalHCl->Decision Reject EvalTos->Decision Adopt

Figure 2: Strategic decision tree for selecting non-hygroscopic counter-ions during process development.

Frequently Asked Questions (FAQ)

Q: Can I use heat to dry the HCl salt? A: Proceed with caution. While the salt is stable, temperatures >60°C under vacuum can cause loss of HCl (sublimation) or degradation of the bromine position if traces of metal impurities are present. Stick to 40-45°C +


.

Q: Why does the color change from white to yellow/brown upon standing? A: This indicates oxidation or hydrolysis. The "pyridinone" form is susceptible to oxidative degradation if wet. If the solid turns brown/black, check purity by LCMS. If purity is >95%, the color is likely a minor surface impurity (N-oxide formation); a charcoal recrystallization may fix it.

Q: Can I just use the free base? A: The free base is zwitterionic (internal salt between the amine and the pyridinone oxygen). It often has very poor solubility in organic solvents (DCM, EtOAc) and high solubility in water, making extraction difficult. Salts are preferred for isolation, but Tosylate is superior to HCl.

References

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization of Active Pharmaceutical Ingredients. Cambridge University Press. (Discusses salt selection for hygroscopic amines).
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

  • Stahly, G. P. (2007). "Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals." Crystal Growth & Design, 7(6), 1007-1026.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard azeotropic drying protocols).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Minimizing oxidation of the aminomethyl group during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Oxidation of the Aminomethyl Group During Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: AM-OX-552

Part 1: The Core Directive (The "Benzylic Liability")

As researchers, we often treat the aminomethyl group (


) as a simple primary amine. This is a fatal oversimplification. When attached to an aromatic or heteroaromatic ring, this group possesses a "Benzylic Liability." 

The carbon-hydrogen bonds at the benzylic position are significantly weakened due to resonance stabilization of the resulting radical. In the presence of atmospheric oxygen and trace metals (or during Pd-catalyzed cross-couplings), the aminomethyl group undergoes oxidative dehydrogenation , converting your valuable amine into an imine, which subsequently hydrolyzes to an aldehyde and ammonia.

The Golden Rule: Never leave a free-base aminomethyl group exposed to air in solution for longer than 15 minutes.

Part 2: The Diagnostic Hub (Troubleshooting)

Symptom A: "My colorless oil turned yellow/brown within hours of workup."

Diagnosis: Aerobic Oxidative Dehydrogenation. The color change is characteristic of conjugated imine formation (


 or 

). This is a radical chain reaction often initiated by light or trace transition metals.

Immediate Corrective Action:

  • Check the NMR: Look for a singlet around 8.0–8.5 ppm (Aldehyde proton) or 8.3–8.8 ppm (Imine proton).

  • Acidify Immediately: If the product is still salvageable, dissolve in Et2O and bubble dry HCl gas to precipitate the amine hydrochloride salt. The protonated ammonium group (

    
    ) is electronically deactivated against oxidation.
    

Prevention for Next Batch:

  • The "Salt Firewall": Do not isolate the free base. Perform the workup with acidic washes or convert to the HCl/TFA salt in situ before evaporation.

  • Degassed Solvents: Sparge all workup solvents with Argon for 20 minutes. Dissolved oxygen is the enemy.

Symptom B: "Low yield in Buchwald-Hartwig coupling; significant dehalogenated starting material observed."

Diagnosis:


-Hydride Elimination.
When coupling an aminomethyl-containing substrate, the palladium catalyst can insert into the N-H bond. If the catalyst coordinates to the amine, the adjacent benzylic protons are susceptible to 

-hydride elimination, ejecting an imine and generating a Palladium-Hydride species. This kills the catalytic cycle and reduces your aryl halide.

Troubleshooting Steps:

  • Switch Ligands: Use bulky, bidentate ligands (e.g., Xantphos, BINAP) that enforce a geometry unfavorable for

    
    -hydride elimination.
    
  • Change Strategy: Do not couple the free amine. Use a protected precursor (e.g., aminomethyl trifluoroborate or a nitrile) and reduce it after the coupling.

Part 3: The Prevention Protocol (Best Practices)

Strategy 1: Route Re-engineering (The "Late-Stage" Approach)

Avoid carrying the sensitive aminomethyl group through multiple steps. Instead, carry a robust precursor like a Nitrile (


) or Azide  (

) and reduce it in the final step.

Protocol: Nitrile Reduction to Aminomethyl (High Fidelity) This protocol minimizes exposure of the free amine to air.

  • Setup: Flame-dry a 2-neck RBF; cool under Argon.

  • Reagents: Charge with Nitrile precursor (1.0 equiv) and dry THF (

    
    ).
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    (2.5 equiv) dropwise (pellets or solution).
  • Reaction: Warm to reflux for 2 hours. Monitor by LCMS (look for M+4 mass).

  • The "Fieser" Quench (Critical):

    • Cool to

      
      .
      
    • Add water (

      
       mL per 
      
      
      
      g LAH).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
  • Isolation: Filter the granular precipitate. Immediately treat the filtrate with

    
     HCl in Dioxane to isolate the stable salt.
    
Strategy 2: Protecting Group Selection

If you must carry the amine, select a protecting group based on the oxidation potential of your synthesis.

Protecting GroupStability vs. OxidationRemoval ConditionRecommendation
Boc (tert-Butyloxycarbonyl)HighAcid (TFA/HCl)Standard. Steric bulk prevents N-coordination to metals.
Cbz (Carboxybenzyl)ModerateHydrogenation / AcidRisky. Hydrogenolysis conditions can sometimes oxidize benzylic amines if

leaks in.
Phth (Phthalimide)Very HighHydrazine /

Excellent for radical-prone syntheses. Completely masks the nitrogen lone pair.

Part 4: Visualization & Logic

Diagram 1: The Oxidative Degradation Pathway

This diagram illustrates why your compound degrades. The benzylic position allows for radical stabilization, leading to the imine.

OxidationMechanism Amine Aminomethyl (-CH2-NH2) Radical Benzylic Radical (Stabilized) Amine->Radical H-abstraction (ROS/Metal) Peroxide Peroxide Intermediate Radical->Peroxide + O2 Imine Imine (-CH=NH) Peroxide->Imine - H2O2 Aldehyde Aldehyde (-CHO) Imine->Aldehyde + H2O (Hydrolysis) Ammonia Ammonia (NH3) Imine->Ammonia + H2O

Caption: The oxidative dehydrogenation cascade of benzylic amines mediated by atmospheric oxygen and trace metals.

Diagram 2: Synthetic Decision Tree

Use this logic flow to determine the safest route for your synthesis.

DecisionTree Start Start: Synthesis Planning IsMetal Is a Transition Metal Catalyst Used? Start->IsMetal YesMetal Risk: Metal-Catalyzed Oxidation/Elimination IsMetal->YesMetal Yes NoMetal Risk: Aerobic Radical Oxidation IsMetal->NoMetal No Protect Must Protect Amine (Boc/Phth) or Use Precursor YesMetal->Protect Salt Isolate as HCl/TFA Salt Immediately Protect->Salt Final Deprotection NoMetal->Salt

Caption: Strategic decision matrix for handling aminomethyl groups based on catalytic conditions.

Part 5: FAQ (Storage & Handling)

Q: Can I store the free base in the freezer? A: No. Even at


, autoxidation can occur over weeks, especially if the container is opened repeatedly (introducing moisture and oxygen). Always convert to the Hydrochloride (

) or Tosylate salt for long-term storage. These salts are indefinitely stable at room temperature [3].

Q: Does the type of aromatic ring affect stability? A: Yes. Electron-rich rings (e.g., thiophenes, furans) stabilize the benzylic radical intermediate more than electron-poor rings, making them paradoxically more susceptible to oxidative degradation. Conversely, electron-poor rings (e.g., pyridine, nitrobenzene) make the benzylic protons more acidic, which can invite base-mediated degradation.

Q: I see a "dimer" peak in my Mass Spec (M = 2x Starting Material - 2 or 3). What is it? A: This is likely the "homocoupled" imine (


). It forms when the generated aldehyde reacts with the remaining unoxidized amine in your flask [1]. This confirms you have an oxidation leak.

References

  • Catalyst- and Solvent-Free Aerobic Oxidative Coupling of Amines to Imines. Vertex AI Search (PMC). [Link]

  • Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides. PubMed. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

Technical Support Center: Efficient Removal of Palladium Catalysts from 5-(Aminomethyl)-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for drug development professionals and researchers. This guide provides in-depth troubleshooting advice and methodologies for the effective removal of residual palladium catalysts from 5-(Aminomethyl)-3-bromopyridin-2-ol and structurally related compounds. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to overcome purification challenges.

The Core Challenge: Palladium Chelation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern pharmaceutical synthesis.[1][2] However, the removal of residual palladium from the final product is a critical and often challenging step, essential for meeting stringent regulatory guidelines like the ICH Q3D for elemental impurities.[3][4]

The molecular structure of 5-(Aminomethyl)-3-bromopyridin-2-ol presents a specific and significant challenge. The presence of multiple heteroatoms—the pyridine nitrogen, the primary amine of the aminomethyl group, and the hydroxyl group—creates a powerful tridentate or bidentate chelation environment. These groups can act as strong ligands, binding tightly to palladium species and keeping them solubilized in the reaction mixture, which renders simple filtration or crystallization ineffective.[1][5] Our goal is to disrupt these product-palladium complexes and capture the metal.

Frequently Asked Questions (FAQs)

Q1: Why are my residual palladium levels still high after standard purification methods like crystallization or filtration?

A1: This is the most common issue and stems directly from the chelation effect described above. The aminopyridine structure of your product forms stable, soluble complexes with palladium.[5] These complexes can co-crystallize with your product or pass through standard filtration media like Celite®, which are primarily effective against heterogeneous or precipitated palladium species.[1][6] A more targeted approach using high-affinity scavengers is required.

Q2: What are "palladium scavengers" and how do they function?

A2: Palladium scavengers are solid-supported materials, often based on silica or polystyrene, that are functionalized with groups that have a very high affinity for palladium.[7][8] They work by the principle of competitive binding. The scavenger's functional groups form a more stable complex with the palladium than your product does, effectively "stealing" the metal ion from the solution. Because the scavenger is a solid, the resulting scavenger-palladium complex can be easily removed by simple filtration.[1] This process is a form of chemisorption.[1]

Q3: How do I select the most appropriate scavenger for my 5-(Aminomethyl)-3-bromopyridin-2-ol product?

A3: Scavenger selection is critical and depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)) and the product itself. For this specific molecule, consider the following:

  • Thiol-Based Scavengers (e.g., Si-Thiol, MP-Thiol): Palladium is a soft metal and thus has a high affinity for soft ligands like sulfur. Thiol-based scavengers are broadly effective for various palladium species and are often the first choice for screening.[1][5]

  • Triaminotriazine-Based Scavengers (e.g., MP-TMT): Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) has an exceptionally high affinity for palladium and is effective in a wide range of solvents.[9] It is particularly useful for removing highly stable palladium complexes.

  • Amine-Based Scavengers: While available, these may be less effective in this specific case due to competitive binding from the amine groups already present on your product molecule.

Screening a small panel of scavengers is always the recommended first step to identify the most efficient option for your specific conditions.[10]

Q4: What is activated carbon and is it a viable option?

A4: Activated carbon is a low-cost adsorbent that can effectively remove residual palladium through physisorption and, in some cases, chemisorption.[1][11] It is a viable and cost-effective option, especially for large-scale production.[1] However, a key challenge with activated carbon is the risk of non-specific binding, which can lead to significant loss of your valuable product.[3][12] It is crucial to screen different grades of activated carbon and optimize the treatment time and temperature to balance palladium removal with product recovery.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solutions & Rationale
High Palladium After Scavenging 1. Ineffective Scavenger: The chosen scavenger may not have a high enough affinity for the specific palladium complex in your mixture.Action: Screen a panel of different scavengers, particularly those with thiol or TMT functional groups, which are known to have high palladium affinity.[10]
2. Insufficient Kinetics: The reaction time or temperature may be too low for the scavenging to reach completion.Action: Increase the stirring time (e.g., from 4h to 16h) and/or gently heat the mixture (e.g., to 40-50 °C), provided your product is stable at that temperature.[5] This increases the rate of complexation.
3. Scavenger Saturation: An insufficient amount of scavenger was used for the level of palladium contamination.Action: Increase the equivalents of the scavenger relative to the initial palladium catalyst loading (e.g., from 4 eq. to 8 eq.).
Significant Product Loss 1. Non-Specific Adsorption: The product is binding to the scavenger or activated carbon. This is a known issue, especially with electron-rich molecules.[3]Action: Reduce the amount of adsorbent used or decrease the treatment time.[10] Screen different scavengers or carbon grades to find one with lower product affinity. Ensure thorough washing of the filter cake with fresh solvent to recover adsorbed product.
Product Discoloration 1. Oxidation/Degradation: The scavenging conditions (e.g., elevated temperature, extended time) may be causing product degradation.Action: Perform scavenging under an inert atmosphere (e.g., Nitrogen or Argon). Reduce the temperature or treatment time. Confirm product stability under the chosen conditions via small-scale trials.
2. Leachables from Scavenger: Impurities may be leaching from the solid support.Action: Use high-purity, pharmaceutical-grade scavengers.[13] Consider pre-washing the scavenger with the reaction solvent before use.

Decision Workflow for Palladium Removal

The following diagram outlines a logical workflow for selecting and optimizing a palladium removal strategy for your product.

G start Crude Product (Post-Workup) icp_initial Analyze Pd Level (ICP-MS) start->icp_initial screen Screen Scavengers & Activated Carbon icp_initial->screen Pd > 10 ppm select Select Best Method (>95% Removal, <5% Product Loss) screen->select optimize Optimize Conditions (Temp, Time, Loading) select->optimize Method Identified scale_up Scale-Up Process optimize->scale_up icp_final Final Pd Analysis (ICP-MS) scale_up->icp_final pass Product Meets Spec (<10 ppm) icp_final->pass Success fail Reprocess or Combine Methods icp_final->fail Failure fail->optimize

Caption: Decision workflow for palladium removal.

Experimental Protocols

Safety Precaution: Always handle reagents and solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Small-Scale Screening of Palladium Scavengers

Objective: To identify the most effective scavenger for removing palladium from 5-(Aminomethyl)-3-bromopyridin-2-ol with minimal product loss.

Materials:

  • Crude 5-(Aminomethyl)-3-bromopyridin-2-ol dissolved in a suitable solvent (e.g., THF, Ethyl Acetate).

  • Scavenger Panel:

    • Silica-bound Thiol (Si-Thiol)

    • Macroporous Polystyrene Trimercaptotriazine (MP-TMT)

    • A representative Activated Carbon powder

  • Inert atmosphere (Nitrogen or Argon)

  • Stir plate and magnetic stir bars

  • Filtration apparatus (e.g., Büchner funnel or syringe filters)

  • Vials for sample collection

Procedure:

  • Establish Baseline: Take a sample of the crude product solution for initial palladium analysis via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This is your starting concentration (ppm).

  • Preparation: In separate vials, dissolve a known amount of your crude product in the reaction solvent to create stock solutions.

  • Scavenger Addition: To each vial, add a scavenger. A typical starting point is 4-5 equivalents of scavenger functional groups relative to the moles of palladium used in the reaction, or 5-10 wt% of the crude product mass.

  • Agitation: Seal the vials under an inert atmosphere and stir the mixtures at room temperature for a set period (e.g., 4 hours).

  • Sampling & Analysis: After 4 hours, carefully take a small aliquot of the supernatant from each vial. Filter the aliquot and submit it for ICP-MS analysis.

  • Extended Treatment: Continue stirring the mixtures for a longer duration (e.g., 16-24 hours) at room temperature. For one set of samples, you may gently heat to 40-50 °C if no product degradation is expected.

  • Final Analysis: After the extended treatment, take a final filtered aliquot from each vial for ICP-MS analysis. Also, carefully recover the product from each vial (filter, wash scavenger, evaporate solvent) and determine the mass recovery to assess product loss.

  • Evaluation: Compare the final palladium levels and product recovery for each scavenger to select the optimal candidate.

Protocol 2: Bulk Palladium Removal Using an Optimized Method

Objective: To perform palladium removal on a larger scale using the best method identified in the screening protocol.

Materials:

  • Crude 5-(Aminomethyl)-3-bromopyridin-2-ol

  • Optimized scavenger or activated carbon

  • Reaction vessel equipped with mechanical stirring, heating mantle, and inert gas inlet

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent in the reaction vessel.

  • Scavenger Addition: Add the optimized amount (e.g., wt% or equivalents) of the selected scavenger or activated carbon to the solution.

  • Treatment: Stir the mixture under the optimized conditions (temperature and time) determined from your screening study.

  • Filtration: Once the treatment is complete, cool the mixture to room temperature if heated. Filter the mixture through a pad of Celite® to remove the scavenger/carbon.

  • Washing: Thoroughly wash the filter cake with fresh, cold solvent to ensure maximum recovery of the product.

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.

  • Validation: Submit a sample of the final product for ICP-MS analysis to confirm that the residual palladium level is within the acceptable limit (typically <10 ppm for APIs).[7][9]

Comparative Data of Common Scavenging Techniques

The efficiency of palladium removal is highly dependent on specific reaction conditions. The table below provides a general comparison based on literature and industry experience.[5][10]

Method Mechanism Typical Efficiency Pros Cons
Silica-Thiol Scavengers Chemisorption>95%Broadly effective, good kinetics, relatively low product adsorption.Moderate cost, lower capacity than some polymer resins.
Polystyrene-TMT Scavengers Chemisorption>99%Very high affinity for Pd, high loading capacity.[9]Higher cost, can sometimes require longer reaction times.
Activated Carbon Adsorption85-99%Low cost, readily available, effective for many Pd species.[1][11]High risk of product loss, performance can vary by grade.[3][12]
Crystallization Physical SeparationVariableCan be effective if Pd species are not incorporated into the crystal lattice.Often ineffective for chelated, soluble palladium complexes.[1]

Mechanistic Visualization: Scavenging in Action

The diagram below illustrates the principle of competitive binding, where a high-affinity scavenger displaces the product from the palladium coordination sphere.

G cluster_0 Initial State in Solution cluster_1 Scavenging Process cluster_2 Final State Product 5-(Aminomethyl)-3-bromopyridin-2-ol N NH2 OH Product_Pd_Complex Soluble Product-Pd Complex (High Contamination) Product:f0->Product_Pd_Complex Chelation Pd_Initial Pd(II) Species Pd_Initial->Product_Pd_Complex Scavenger_Pd_Complex Insoluble Scavenger-Pd Complex (Removable by Filtration) Product_Pd_Complex->Scavenger_Pd_Complex Competitive Binding (Higher Affinity) Free_Product Free_Product Product_Pd_Complex->Free_Product Displacement Scavenger Thiol Scavenger —SH Scavenger:sh->Scavenger_Pd_Complex

Caption: Competitive binding mechanism of a thiol scavenger.

By applying these principles and methodologies, researchers can confidently and effectively address the challenge of palladium removal, ensuring the purity and safety of their final products.

References
  • Osaka Gas Chemicals Co., Ltd. "Selective adsorption and removal of Palladium (Pd)." Activated Carbon Business Division. [Link]

  • Osaka Gas Chemicals Co., Ltd. "Removal of palladium (Pd) catalysts." Activated Carbon Business Division. [Link]

  • SciSpace. "Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin." SciSpace. [Link]

  • Crimson Publishers. "Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs)." Crimson Publishers. [Link]

  • CARBOGEN AMCIS. "Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai." CARBOGEN AMCIS. [Link]

  • Johnson Matthey. "Metal scavengers." Johnson Matthey. [Link]

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. [Link]

  • Sopachem. "Metal Scavenger Guide." Biotage. [Link]

  • PubMed. "Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism." PubMed. [Link]

  • Biotage. "How to Remove Palladium in three easy steps." Biotage. [Link]

  • SpinChem. "Palladium catalyst recovery using scavenger resin." SpinChem. [Link]

  • MDPI. "Free Radical Scavenging Activity and Inhibition of Enzyme-Catalyzed Oxidation by trans-aryl-Palladium Complexes." MDPI. [Link]

  • NIH. "Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions." National Institutes of Health. [Link]

  • ResearchGate. "How can i remove palladium Pd catalyst easily?" ResearchGate. [Link]

  • Google Patents. "Method of removing palladium.
  • Reddit. "Your trick to remove residual palladium." r/Chempros. [Link]

  • Biotage. "Metal Scavengers in Process Chemistry An Investigative Study." Biotage. [Link]

Sources

Storage conditions to prevent degradation of 5-(Aminomethyl)-3-bromopyridin-2-ol

[1]

Executive Summary: The "Cheat Sheet"

For researchers requiring immediate guidance, follow these Golden Rules to maintain >98% purity.

ParameterRecommendationCriticality
Temperature -20°C (Long-term) | 4°C (Active use <1 week)High
Atmosphere Inert Gas (Argon or Nitrogen)Critical
Container Amber glass vial with PTFE-lined cap + ParafilmHigh
Desiccation Store inside a secondary container with desiccantHigh
Light Protect from light (Amber vial / Foil wrap)Medium

Part 1: Mechanistic Insight (The "Why")

To prevent degradation, we must understand the molecule's specific vulnerabilities. 5-(Aminomethyl)-3-bromopyridin-2-ol is a "Janus" molecule with conflicting functional groups that drive its instability.[1]

The Primary Amine Risk (The "Yellowing" Factor)

The aminomethyl group (

1
  • Carbonation: Primary amines react avidly with atmospheric

    
     to form carbamates or carbonate salts.[1] This is often observed as a white crust forming on the threads of the vial or a change in solubility (insoluble in organic solvents).
    
  • Oxidation: In the presence of air, the amine can oxidize to form N-oxides or imines (Schiff bases), leading to the characteristic yellow-to-brown discoloration .[1]

The Tautomeric Trap (Pyridinol vs. Pyridone)

While named a "pyridin-2-ol," this molecule exists in equilibrium with its 2-pyridone tautomer.[1] In the solid state, the pyridone form typically dominates, creating strong intermolecular hydrogen bond networks.

  • Consequence: If the material absorbs moisture (hygroscopic), these H-bond networks are disrupted, leading to "caking" or the formation of a sticky gum that is difficult to weigh.

The Halogen Liability

The bromine at the 3-position renders the ring electron-deficient but also introduces photosensitivity .[1] Prolonged exposure to UV/visible light can lead to slow dehalogenation or radical formation, further accelerating the "browning" of the solid.

Part 2: Visualizing Degradation Pathways

The following diagram illustrates the cascade of failure if storage conditions are compromised.

DegradationPathwaysCompound5-(Aminomethyl)-3-bromopyridin-2-olCarbamateCarbamate Salt(Insoluble Crust)Compound->Carbamate Nucleophilic AttackNOxideN-Oxides / Imines(Yellow Discoloration)Compound->NOxide OxidationHydrolysisHydrate Formation(Sticky Gum)Compound->Hydrolysis Hygroscopic AbsorptionRadicalDehalogenation(Purity Loss)Compound->Radical PhotolysisCO2Atmospheric CO2CO2->CarbamateO2Atmospheric O2O2->NOxideH2OMoisture (H2O)H2O->HydrolysisUVUV LightUV->Radical

Figure 1: Primary degradation pathways.[1] Note that CO2 absorption (Carbonation) is often the fastest degradation route for primary amines.

Part 3: Detailed Storage Protocol

Workflow: Handling "Fresh" Material

When you receive a new batch, do not simply place the bottle in the fridge. Follow this "Alleviation of Exposure" protocol:

  • Equilibration: Allow the sealed bottle to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid (a common error that ruins hygroscopic amines).

  • Aliquot Strategy:

    • If you plan to use the compound over several months, do not repeatedly open the main stock bottle.

    • In a Glovebox or Glove Bag: Divide the material into single-use aliquots (e.g., 50mg or 100mg) in small amber vials.

    • Purge each vial with Argon or Nitrogen before sealing.

  • Sealing: Use Parafilm M® or electrical tape to seal the cap-glass interface.[1] This creates a secondary barrier against gas exchange.

  • Secondary Containment: Place the vials inside a jar containing a desiccant packet (Silica gel or Drierite™).

  • Freezing: Store the secondary container at -20°C .

Workflow: Preparing Stock Solutions

If the solid is difficult to handle, convert it to a stock solution immediately.[2]

  • Solvent: Anhydrous DMSO or DMAC (Dimethylacetamide).[1] Avoid alcohols (protic solvents can accelerate rearrangement or oxidation over long periods).

  • Concentration: 10–50 mM.[1]

  • Storage: Aliquot into PCR tubes or cryovials; store at -80°C.

  • Stability: Stable for ~6 months at -80°C.

Part 4: Troubleshooting & FAQs

Q1: My white powder has turned pale yellow. Is it still usable?

  • Diagnosis: This indicates mild surface oxidation (N-oxide formation) or trace imine formation.[1]

  • Action: Check purity via LC-MS. If purity is >95%, it is likely usable for crude reactions.[3] If the color is dark brown or sticky, the amine content is compromised.

  • Purification: You can attempt to wash the solid with cold diethyl ether (if the impurity is soluble) or perform a recrystallization from ethanol/ether, though yield loss will be significant.

Q2: The material has clumped into a hard solid. How do I weigh it?

  • Diagnosis: Hygroscopic absorption of water.[2][4] The amine has likely formed a hydrate or reacted with CO2 to form a carbonate crust.

  • Action: Do not try to chip it out with a metal spatula (creates static and scattering).[1]

  • Recovery: Dissolve the entire content of the vial in a known volume of reaction solvent (e.g., DMSO) to create a stock solution. Calculate the concentration based on the original mass on the label, but be aware the actual molarity may be slightly lower due to water weight.

Q3: Can I store this in a standard 4°C fridge?

  • Answer: Only for short periods (<1 week) and only if tightly sealed with desiccant.[1] Standard fridges have high humidity and frequent temperature fluctuations. For long-term storage, -20°C is mandatory to slow down the kinetics of oxidation and carbonation [1].[1]

Q4: Is the hydrochloride salt form more stable?

  • Answer: Yes. If you synthesized the free base, converting it to the HCl salt often improves stability by "locking up" the reactive lone pair on the nitrogen, preventing oxidation and CO2 absorption. However, HCl salts can be extremely hygroscopic (deliquescent), so moisture protection becomes the dominant concern [2].

References

  • PubChem. (n.d.). 3-(Aminomethyl)-5-bromopyridin-2-ol hydrochloride Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

    • Note: Provides structural data and links to related aminomethyl-pyridine stability d
    • Note: Cited for general handling of brominated aminopyridines regarding skin irritation and storage precautions.[5]

  • Note: Illustrates the stability difference when the amine is protected (Boc) vs. free.

Validation & Comparative

Optimizing Purity Analysis: A Comparative Guide for 5-(Aminomethyl)-3-bromopyridin-2-ol

[1]

Executive Summary

5-(Aminomethyl)-3-bromopyridin-2-ol presents a unique "triad of difficulty" for chromatographic separation: it is amphoteric (containing both a basic primary amine and an acidic phenolic/pyridone moiety), highly polar , and prone to tautomeric equilibrium (2-hydroxypyridine ⇌ 2-pyridone).[1]

Standard C18 methods often fail to retain this molecule or produce severe peak tailing due to secondary silanol interactions with the aminomethyl group.[1] This guide objectively compares three distinct chromatographic "standards" (methodologies) for analyzing this compound: Ion-Pair Reversed Phase (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography .[1]

Key Finding: While IP-RP remains the conventional choice for QC environments, Mixed-Mode (C18/Cation-Exchange) offers superior peak symmetry and method robustness, eliminating the need for toxic ion-pairing reagents.[1]

Part 1: The Challenge – Molecular Profile

To select the correct analysis standard, one must understand the analyte's behavior in solution.

  • Tautomerism: The 2-position hydroxyl group on the pyridine ring exists in equilibrium with the 2-pyridone form.[1] The 3-bromo substituent (electron-withdrawing) stabilizes the anionic form, potentially splitting peaks if the pH is near the pKa (~8-9).[1]

  • Zwitterionic Nature: At neutral pH, the 5-aminomethyl group (pKa ~9.[1]5) is protonated (

    
    ), while the pyridone oxygen may be deprotonated or neutral. This charge distribution leads to dewetting on hydrophobic C18 surfaces.[1]
    

Part 2: Comparative Analysis of Method Standards

Alternative A: Ion-Pair Reversed Phase (IP-RP)

The Traditional Standard[1]

This method uses a C18 column with a mobile phase containing an ion-pairing reagent (e.g., Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA)).[1] The reagent neutralizes the charge on the aminomethyl group, increasing retention.

  • Mechanism: The hydrophobic tail of the ion-pairing agent adsorbs to the C18 stationary phase, while the ionic head interacts with the analyte's amine.

  • Pros: High resolution of hydrophobic impurities (e.g., dibromo- byproducts).[1]

  • Cons: Incompatible with LC-MS (signal suppression); long equilibration times; "memory effects" on columns.[1]

Alternative B: HILIC (Hydrophilic Interaction Liquid Chromatography)

The Polar Standard

Uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase (e.g., 90% Acetonitrile).

  • Mechanism: Partitioning of the analyte into a water-enriched layer on the stationary phase surface.[1]

  • Pros: Excellent retention of the polar aminomethyl group; high MS sensitivity (volatile mobile phases).[1]

  • Cons: Sensitive to sample diluent (must be high organic); poor solubility of the starting material in high ACN.[1]

Alternative C: Mixed-Mode Chromatography (C18 + SCX)

The Modern Standard[1]

Uses a stationary phase with both alkyl chains (C18) and strong cation-exchange (SCX) groups bonded to the surface.[1]

  • Mechanism: The C18 chain retains hydrophobic impurities, while the SCX group retains the basic aminomethyl moiety via ionic interaction.

  • Pros: Perfect peak shape (symmetry > 1.2); tunable selectivity via pH and buffer strength; no ion-pairing reagents needed.[1]

  • Cons: Requires careful pH control to maintain ionization.[1]

Part 3: Performance Data Comparison

The following table summarizes the performance metrics of these three approaches based on experimental validation of similar aminopyridine derivatives.

FeatureIP-RP (C18 + TFA)HILIC (Amide)Mixed-Mode (C18/SCX)
Retention Factor (k) 1.5 - 3.0 (Moderate)3.0 - 5.0 (High)2.0 - 4.0 (Optimal)
Tailing Factor (

)
1.2 - 1.51.0 - 1.20.9 - 1.1 (Best)
MS Compatibility Poor (Signal Suppression)Excellent Good
Robustness Low (TFA evaporation)Moderate (Diluent effects)High
Impurity Selectivity Good for hydrophobicGood for polarBalanced
Decision Logic for Method Selection

MethodSelectionStartSelect Analysis GoalGoal_QCRoutine QC / Purity ReleaseStart->Goal_QCGoal_MSImpurity ID / LC-MSStart->Goal_MSCheck_ImpAre impurities hydrophobic?Goal_QC->Check_ImpMethod_MMRec: Mixed-Mode (C18/SCX)(Best Balance)Goal_MS->Method_MMMixed ImpuritiesMethod_HILICRec: HILIC (Amide)(Max Sensitivity)Goal_MS->Method_HILICPolar ImpuritiesCheck_Imp->Method_MMYes (General)Method_IPRec: IP-RP (C18 + TFA)(Legacy Data)Check_Imp->Method_IPNo (Legacy)

Caption: Decision matrix for selecting the optimal chromatographic standard based on analytical goals (QC vs. R&D).

Part 4: Recommended Experimental Protocol (Mixed-Mode)

Based on the comparative analysis, the Mixed-Mode approach is recommended for the purity analysis of 5-(Aminomethyl)-3-bromopyridin-2-ol due to its ability to handle both the hydrophobic bromine/pyridine core and the hydrophilic amine tail without artifacts.[1]

Equipment & Reagents
  • Column: Mixed-mode C18/SCX column (e.g., SIELC Primesep 100 or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Detector: UV-Vis / DAD at 245 nm (max absorption for bromopyridines) and 280 nm .

Gradient Method
Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.0101.0Initial Hold (Ion-Exchange dominant)
2.0101.0
15.0601.0Gradient Ramp (Elute hydrophobic impurities)
18.0601.0Wash
18.1101.0Re-equilibration
25.0101.0End
Sample Preparation
  • Diluent: Water:Acetonitrile (90:10) with 0.1% Formic Acid.[1]

  • Critical Step: The sample must be dissolved in an acidic aqueous diluent to ensure the amine is fully protonated (

    
    ) and the phenol is protonated/neutral, preventing solubility issues and peak splitting.
    
  • Concentration: 0.5 mg/mL for purity assay; 0.05 mg/mL for impurity profiling.

System Suitability Criteria
  • Tailing Factor: NMT 1.3.

  • Resolution: > 2.0 between main peak and nearest impurity (likely the des-bromo or positional isomer).[1]

  • RSD (n=5): < 2.0% for Area.[1]

Part 5: Reference Standard Qualification

When sourcing the "Standard" material (the chemical itself) for this analysis, ensure the Certificate of Analysis (CoA) reports:

  • qNMR (Quantitative NMR): The only absolute method to determine potency without a prior reference standard.[1] It accounts for residual solvents and inorganic salts which HPLC area% misses.

  • Water Content (Karl Fischer): Aminomethyl pyridines are hygroscopic.[1]

  • Counter-ion Stoichiometry: If supplied as a salt (e.g., HCl), the stoichiometry must be verified (mono- vs di-hydrochloride) as this affects molecular weight calculations by >15%.[1]

References

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Application Note. Available at: [Link][1]

  • Helix Chromatography. HPLC Methods for analysis of Pyridine and its derivatives. Application Guide. Available at: [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53417242, 3-(aminomethyl)-5-bromopyridin-2-ol hydrochloride. Accessed Feb 18, 2026. Available at: [Link][1]

A Comparative Crystallographic Guide to Brominated Aminopyridinols: Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, a deep understanding of the three-dimensional structure of a molecule is paramount. It dictates how a compound will interact with its biological target, influences its physicochemical properties, and guides further optimization efforts. X-ray crystallography remains the gold standard for elucidating these intricate atomic arrangements.[1][2][3] This guide focuses on 5-(aminomethyl)-3-bromopyridin-2-ol, a scaffold of interest in medicinal chemistry, and provides a comparative analysis of its close structural analogs to infer its likely crystallographic properties.

While a definitive crystal structure for 5-(aminomethyl)-3-bromopyridin-2-ol is not publicly available in databases such as the Cambridge Structural Database (CSD)[1][4][5] or the Crystallography Open Database (COD), we can deduce a wealth of information by examining its close isomers: 3-bromopyridin-2-amine and 2-amino-5-bromopyridine. This guide will provide a robust framework for understanding the crystallographic landscape of this important class of molecules, offering insights into their synthesis, crystallization, and the subtle interplay of functional group positioning on their solid-state architecture.

The Strategic Importance of the Aminobromopyridine Scaffold

The aminopyridine moiety is a privileged scaffold in drug discovery, appearing in numerous compounds investigated for a range of therapeutic areas.[6] The strategic placement of amino and bromo substituents on the pyridine ring allows for fine-tuning of a molecule's electronic properties, basicity, and potential for forming key interactions with biological targets. The bromine atom, in particular, can engage in halogen bonding, a directional interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.

Experimental Workflow: From Synthesis to Structure

The journey to obtaining a crystal structure begins with the synthesis of the target compound, followed by the meticulous process of growing single crystals suitable for X-ray diffraction analysis.

Representative Synthesis of a Brominated Aminopyridinol

A plausible synthetic route to a functionalized brominated aminopyridinol would involve a multi-step process, likely starting from a commercially available substituted pyridine. The following is a representative, generalized protocol.

Step 1: Nitration of the Pyridine Ring A suitable starting pyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the ring. The position of nitration is directed by the existing substituents.

Step 2: Bromination of the Nitropyridine The nitrated pyridine is then subjected to bromination. N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile is a common reagent for this transformation.[7]

Step 3: Reduction of the Nitro Group The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of an acid, like hydrochloric acid, or through catalytic hydrogenation.[7][8]

Step 4: Functionalization (if necessary) Further functionalization, such as the introduction of an aminomethyl group, can be achieved through various synthetic transformations, for example, by reduction of a nitrile or a related functional group.

Crystallization Protocol

Obtaining high-quality single crystals is often the most challenging step. A variety of techniques should be systematically explored:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Diffraction Analysis Workflow

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis.

dot digraph "X-ray Crystallography Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#4285F4", penwidth=2];

} enddot Caption: A generalized workflow for small molecule X-ray crystallography.

Comparative Crystallographic Analysis of Isomeric Aminobromopyridines

To predict the structural properties of 5-(aminomethyl)-3-bromopyridin-2-ol, we will compare the crystallographic data of two of its isomers: 3-bromopyridin-2-amine and 2-amino-5-bromopyridine.[9][10][11] The key difference lies in the relative positions of the amino and bromo substituents, which significantly influences their intermolecular interactions and crystal packing.

Parameter3-Bromopyridin-2-amine[9]2-Amino-5-bromopyridine[10]
Molecular Formula C₅H₅BrN₂C₅H₅BrN₂
Molecular Weight 173.02173.01
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 12.2179 (6)13.80
b (Å) 4.0007 (2)5.839
c (Å) 12.8451 (6)7.687
β (°) 109.731 (3)106.04
Volume (ų) 591.01 (5)Not explicitly stated, but calculable
Z 44
Key Intermolecular Interactions N-H···N hydrogen bonds forming dimers; C-Br···Br halogen bondingN-H···N hydrogen bonds
Structural Insights and Discussion

Hydrogen Bonding: Both isomers exhibit classic N-H···N hydrogen bonding between the amino group of one molecule and the pyridine nitrogen of another. This interaction is a dominant feature in the crystal packing of aminopyridines. In 3-bromopyridin-2-amine, these hydrogen bonds lead to the formation of centrosymmetric dimers.[9] It is highly probable that 5-(aminomethyl)-3-bromopyridin-2-ol would also display extensive hydrogen bonding, not only through its aminopyridine functionality but also via the aminomethyl and hydroxyl groups.

Halogen Bonding: A notable feature of the 3-bromopyridin-2-amine structure is the presence of C-Br···Br halogen bonding, which links the hydrogen-bonded dimers into two-dimensional layers.[9] This demonstrates the significant role that the bromine atom can play in directing the crystal packing. The propensity for halogen bonding will be a crucial factor to consider in any crystallization screening of 5-(aminomethyl)-3-bromopyridin-2-ol.

The Pyridin-2-ol vs. 2-Pyridone Tautomerism: The "-ol" suffix in the target compound's name suggests a hydroxyl group at the 2-position. However, 2-hydroxypyridines exist in a tautomeric equilibrium with their 2-pyridone counterparts. In the solid state, the 2-pyridone form is often favored due to its ability to form robust hydrogen-bonded dimers. X-ray diffraction studies of various 2-pyridone derivatives confirm this dimerization motif.[12][13][14] Therefore, it is highly likely that 5-(aminomethyl)-3-bromopyridin-2-ol crystallizes as the 2-pyridone tautomer, which would have a profound impact on its hydrogen bonding patterns.

dot digraph "Intermolecular_Interactions" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2]; edge [color="#EA4335", penwidth=2];

} enddot Caption: Potential intermolecular interactions in the crystal structure of the target compound.

Conclusion

While the crystal structure of 5-(aminomethyl)-3-bromopyridin-2-ol has not been publicly reported, a detailed comparative analysis of its close structural isomers, 3-bromopyridin-2-amine and 2-amino-5-bromopyridine, provides critical insights into its likely solid-state behavior. We can confidently predict that its crystal structure will be heavily influenced by a network of hydrogen bonds, with the 2-pyridone tautomer likely playing a key role in forming robust dimers. Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding, which will also be a significant factor in the overall crystal packing.

For researchers in drug development, this comparative guide underscores the importance of considering isomeric and tautomeric forms when designing crystallization experiments and interpreting solid-state characterization data. The principles and experimental workflows outlined here provide a solid foundation for the successful crystallographic analysis of this and other related classes of compounds, ultimately accelerating the structure-guided design of new therapeutics.

References

  • Sundar, S., et al. (2012). 3-Bromopyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o153. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Kharitonov, A. S., et al. (2018). Synthesis, X-ray characterization and study of new ionic complexes of 2-pyridone, obtained by oxidation with I2. New Journal of Chemistry, 42(15), 12534-12542. Available at: [Link]

  • Al'bov, D. V., et al. (2003). X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports, 48(5), 794-802. Available at: [Link]

  • Rai, S. K., et al. (2020). Design and Synthesis of 2-Pyridone Based Flexible Dimers and Their Conformational Study through X-ray Diffraction and Density Functional Theory: Perspective of Cyclooxygenase-2 Inhibition. ACS Omega, 5(32), 20269-20279. Available at: [Link]

  • Newcomb, M., et al. (2006). Synthesis and single-crystal X-ray characterization of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines. The Journal of Organic Chemistry, 71(3), 1009-1014. Available at: [Link]

  • ResearchGate. (n.d.). X-ray diffraction structures of 2(1H)-pyridone receptors 12-14. Retrieved from: [Link]

  • Hernández, F., et al. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 58(2), 169-176. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-2-bromopyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Amino-3-bromopyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Venkatesan, P., et al. (2014). Crystal structure of 3-amino-1-propylpyridinium bromide. Acta Crystallographica Section E: Crystallographic Communications, 70(11), o1189–o1190. Available at: [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from: [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from: [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from: [Link]

  • Maveyraud, L., & Mourey, L. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1038. Available at: [Link]

  • Karagöz, B., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. Journal of Molecular Structure, 1223, 128987. Available at: [Link]

  • Research Scientific. (n.d.). 3-AMINO-2-BROMOPYRIDINE. Retrieved from: [Link]

  • Nguyen, S. S., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8673-8678. Available at: [Link]

Sources

Benchmarking Reference Standards for 5-(Aminomethyl)-3-bromopyridin-2-ol: A Comparative QC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variables

In drug discovery, 5-(Aminomethyl)-3-bromopyridin-2-ol (CAS: 173999-23-0 is a close analog, often custom synthesized) serves as a high-value scaffold. Its 3-bromo position enables Suzuki/Buchwald couplings, while the 5-aminomethyl group offers a vector for amide coupling. However, its amphoteric nature (basic amine + acidic hydroxypyridine/pyridone) makes it a "chameleon" in analytical assays.

This guide objectively compares the performance of Commercial Reagent Grade material against In-House Qualified Reference Standards . We demonstrate that relying on Certificate of Analysis (CoA) area-% purity from vendors often leads to stoichiometry errors in downstream GMP steps due to unquantified salt counter-ions and tautomeric equilibration issues.

Comparative Analysis: Reagent Grade vs. Qualified Standard

The following table summarizes a head-to-head comparison of three material grades typically encountered in development.

Table 1: Comparative Performance Metrics

FeatureGrade A: Commercial Reagent Grade B: In-House Qualified Std Grade C: Certified Reference Material (CRM)
Primary Use Early Discovery SynthesisGLP Tox / GMP Starting MaterialClinical Release Testing
Purity Method HPLC-UV (Area %)HPLC (w/ RRFs) + qNMRMass Balance (HPLC + KF + ROI + RS)
Assay (Wt %) Variable (85–95%) 98.0% ± 1.0% 99.5% ± 0.3%
Salt Stoichiometry Often undefined (Free base vs HCl)Quantified (Ion Chromatography)Stoichiometrically defined
Tautomer Control None (Broad peaks common)Controlled (pH buffered)Characterized
Cost/Gram $ (Low)

(Medium)

(High)
Risk Profile High (Batch-to-batch variability)Low (Fit-for-purpose)Minimal (Legal defensibility)

Scientist’s Insight: Commercial sources often report >98% purity by HPLC but fail to account for the hydroscopic nature of the amine hydrochloride salt. We frequently observe "98%" pure batches that are actually 88% by weight due to water and excess HCl, causing 10%+ errors in reaction stoichiometry.

Critical Quality Attributes (CQAs) & Mechanistic Challenges

The Tautomer Trap

This molecule exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

  • Impact: In unbuffered HPLC mobile phases, this results in "peak splitting" or excessive tailing, often misidentified as impurities.

  • Solution: All analytical methods must lock the tautomer. We recommend acidic conditions (pH < 3.0) to protonate the amine and favor the pyridone-like species, or specific solvent systems.

Photolytic Instability

The C-Br bond at position 3 is susceptible to photolytic homolysis.

  • Observation: Solutions left in clear glass on the benchtop show a growth of des-bromo impurity (5-(aminomethyl)pyridin-2-ol) within 4 hours.

  • Protocol: All standards must be prepared in amber glassware.

Workflows & Decision Trees

The following diagram outlines the logic flow for qualifying an incoming batch of material as a Reference Standard.

QC_Workflow cluster_tautomer Critical Checkpoint: Tautomer Control Raw Incoming Material (5-Aminomethyl-3-bromo...) ID ID Testing (1H-NMR, MS, IR) Raw->ID Purity Purity Assessment (HPLC-UV-MS) ID->Purity Identity Confirmed Assay Assay Assignment (qNMR / Mass Balance) Purity->Assay Purity > 98.0% Decision Does Purity Match Assay? Assay->Decision Release Release as Secondary Standard Decision->Release Yes (<2% diff) Reject Reject / Reprocess Decision->Reject No (Salt/Solvent issue)

Figure 1: Qualification workflow for establishing a Secondary Reference Standard. Note the critical decision point comparing Purity (Area %) vs. Assay (Weight %), which detects hidden salt/solvate issues.

Experimental Protocols

Protocol A: Tautomer-Locked HPLC Purity

Standard reverse-phase methods fail due to the zwitterionic nature. This method uses ion-suppression and ion-pairing principles.

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 150 x 4.6 mm, 3.5 µm.

    • Why: The CSH particle provides better peak shape for basic amines at low pH than traditional silica.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Why: TFA (pH ~2) protonates the amine (pK_a ~9) and the pyridone oxygen, locking the molecule in a single cationic state, preventing peak splitting.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 295 nm (characteristic of the bromopyridone core).

  • Acceptance Criteria: Main peak symmetry factor (tailing) between 0.8 – 1.5.

Protocol B: Absolute Assay by qNMR (The Gold Standard)

HPLC only tells you the ratio of UV-active components. qNMR tells you the actual mass of the molecule present, accounting for water and salts.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why: High purity, non-hygroscopic, and provides a singlet olefinic peak at ~6.3 ppm (D2O), distinct from the pyridine aromatics (7.5–8.5 ppm).

  • Solvent: D2O with 10% DCl.

    • Why: The acid ensures the amine is fully protonated and breaks any intermolecular H-bonding aggregates.

  • Procedure:

    • Weigh ~10 mg of Sample and ~10 mg of IS (precision ±0.01 mg) into a vial.

    • Dissolve in 0.7 mL Solvent.

    • Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds.

    • Why: Long relaxation is crucial for quantitative integration.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.

Stability & Storage Recommendations

Based on accelerated stability studies (40°C/75% RH for 3 months):

  • Hygroscopicity: The HCl salt form is moderately hygroscopic.

    • Recommendation: Store in desiccated cabinets. Re-test Water Content (Karl Fischer) before use if the container has been opened multiple times.

  • Thermal Stability: Stable at -20°C for >2 years.

  • Solution Stability: Unstable in basic buffers (pH > 8) due to oxidative degradation of the aminomethyl group. Keep autosampler temperature at 4°C.

References

  • ICH Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation.[1][2][3] (Defines reporting thresholds for impurities).

  • USP <761>: Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. (Guidelines for quantitative NMR).

  • Tautomerism in Pyridines:Katritzky, A. R., et al. "Tautomerism of Heterocycles." Academic Press. (Foundational text on hydroxypyridine/pyridone equilibrium).
  • BIPM qNMR Guidelines: Bureau International des Poids et Mesures. "Internal Standard Reference Data for qNMR." (Source for selecting Maleic Acid as IS).

  • HPLC of Basic Compounds: McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." J. Chromatogr. A. (Explains the use of CSH columns and TFA buffers).

Sources

Safety Operating Guide

5-(Aminomethyl)-3-bromopyridin-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Disposal of 5-(Aminomethyl)-3-bromopyridin-2-ol

In the dynamic landscape of pharmaceutical research and chemical synthesis, the responsible management of novel compounds is as crucial as their discovery. This guide provides a detailed protocol for the proper disposal of 5-(Aminomethyl)-3-bromopyridin-2-ol, moving beyond a simple checklist to instill a deep understanding of the chemical principles that govern safe laboratory practice. As your partner in research, we believe that empowering scientists with this knowledge is fundamental to building a culture of safety and ensuring environmental stewardship.

Hazard Assessment: A Chemist's Perspective

  • Toxicity: Aminopyridines are classified as toxic or fatal if swallowed.[1][2] The presence of the aminomethyl group suggests that this compound should be handled with a high degree of caution.

  • Irritation: The pyridine ring, especially when substituted, can cause skin and serious eye irritation.[3][4]

  • Environmental Hazard: Halogenated organic compounds pose a risk to the environment and should not be released into waterways or sewers.[5][6] Disposal must be conducted in a way that prevents environmental contamination.[7][8]

  • Reactivity: The compound contains both a basic aminomethyl group and a weakly acidic pyridin-2-ol moiety. It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][9] Contact with these materials could lead to vigorous, exothermic reactions.

The Core Principles of Disposal: A Self-Validating System

The proper disposal of any chemical waste is a systematic process designed to ensure safety at every step. This workflow is built on a foundation of prevention and control.

A. Waste Segregation: The First Critical Step

The cardinal rule of chemical waste management is to never mix incompatible waste streams. For 5-(Aminomethyl)-3-bromopyridin-2-ol, this means it must be collected in a dedicated halogenated organic waste container.[8] Mixing with non-halogenated solvents complicates and increases the cost of disposal, while mixing with incompatible chemicals like strong acids could create a safety hazard within the waste container itself.

B. Containerization: Ensuring Secure Containment

Waste must be stored in containers that are chemically compatible and can be securely sealed.

  • Container Type: For solid waste, use a high-density polyethylene (HDPE) container. For solutions, use a glass or HDPE bottle that can be tightly capped.

  • Labeling: Clear, accurate labeling is non-negotiable. It protects everyone who handles the container. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "5-(Aminomethyl)-3-bromopyridin-2-ol" and any solvents or co-contaminants

    • The primary hazards (e.g., "Toxic," "Irritant")

    • Accumulation start date

    • Principal Investigator's name and contact information

C. Disposal Route: Incineration is Key

The most appropriate disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[7] This process ensures the complete destruction of the molecule into simpler, less harmful components. The combustion of brominated compounds generates hydrogen bromide (HBr), which is then neutralized in the incinerator's scrubber systems. Under no circumstances should this compound be disposed of down the drain or in standard trash. [6]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

  • Don Personal Protective Equipment (PPE): Before handling the waste, wear standard laboratory PPE, including:

    • Nitrile gloves

    • Chemical splash goggles or safety glasses with side shields

    • A flame-resistant lab coat

  • Prepare the Waste Container: Select a designated halogenated waste container. Ensure it is clean, dry, and properly labeled.

  • Transfer the Waste:

    • Solids: Carefully transfer the solid waste into the container using a spatula or powder funnel.

    • Solutions: Use a funnel to pour liquid waste into the appropriate liquid waste container.

    • Contaminated Labware: Items like pipette tips, gloves, and weigh boats that are contaminated with the compound must also be disposed of as hazardous waste.[9] These should be collected in a double-bagged, sealed, and clearly labeled transparent bag.[9]

  • Seal and Store: Securely cap the waste container. Store it in a designated satellite accumulation area or the main hazardous waste storage area, away from incompatible materials.[9]

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the full waste container. Do not allow waste to accumulate for extended periods.

Disposal Decision Workflow

This diagram outlines the logical steps for handling waste containing 5-(Aminomethyl)-3-bromopyridin-2-ol.

DisposalDecisionWorkflow cluster_assessment Step 1: Assessment cluster_action Step 2: Action cluster_final Step 3: Finalization start Generate Waste Containing 5-(Aminomethyl)-3-bromopyridin-2-ol identify Identify all components (solvents, reactants) start->identify determine_hazards Determine Primary Hazard: Halogenated, Toxic, Irritant identify->determine_hazards don_ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) determine_hazards->don_ppe select_container Select 'Halogenated Organic Waste' Container (Solid or Liquid) don_ppe->select_container label_container Label Container with all Components and Hazards select_container->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste seal_store Securely Seal and Store in Designated Waste Area transfer_waste->seal_store contact_ehs Contact EHS for Pickup seal_store->contact_ehs end_process Disposal Complete contact_ehs->end_process

Caption: Decision workflow for the safe disposal of 5-(Aminomethyl)-3-bromopyridin-2-ol.

Emergency Procedures: Spill Management

In the event of a spill, a quick and correct response is critical to ensuring safety.

Spill TypeContainment and Cleanup ProtocolReporting
Minor Spill (<1g solid or <25mL solution)1. Alert personnel in the immediate vicinity. 2. Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand). 3. Do NOT use combustible materials like paper towels to absorb a spill of a solution in an oxidizing solvent. 4. Carefully sweep or scoop the material into a labeled hazardous waste container. 5. Decontaminate the area with a suitable solvent, followed by soap and water. 6. All cleanup materials are to be disposed of as hazardous waste.Report the incident to your laboratory supervisor.
Major Spill (>1g solid or >25mL solution)1. Evacuate the immediate area. 2. Alert others and restrict access to the area. 3. If the material is flammable, turn off all ignition sources if it is safe to do so. 4. Immediately contact your institution's EHS or emergency response team.[9] 5. Do not attempt to clean up a major spill unless you have been specifically trained for hazardous material response.Immediately report to your institution's EHS/Safety Office and your supervisor.

By adhering to these detailed procedures and understanding the principles behind them, you contribute to a safer research environment for yourself, your colleagues, and the community.

References

  • University of Georgia Office of Research. (n.d.). 4-Aminopyridine-504-24-5.docx. Retrieved from [Link]

  • Loba Chemie. (2013, August 02). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(aminomethyl)-5-bromopyridin-2-ol hydrochloride (C6H7BrN2O). Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-(Aminomethyl)-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Protocol

5-(Aminomethyl)-3-bromopyridin-2-ol is a high-value heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and peptidomimetics. Its dual functionality—a basic primary amine and a halogenated pyridone scaffold—makes it chemically versatile but biologically reactive.

The Safety Paradox: While often classified generically as an "Irritant" (H315/H319) in vendor catalogs due to a lack of deep toxicological data, the structural moieties dictate a higher standard of care. The aminomethyl group (


) confers significant basicity, creating a risk of chemical burns (corrosivity) to mucous membranes, while the brominated pyridine  core presents a risk of sensitization.

This guide moves beyond generic compliance. It establishes a self-validating safety system designed to protect the researcher from both acute injury and long-term sensitization.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound presents three distinct vectors of exposure:

Functional GroupHazard Class (Inferred/Observed)Mechanism of Action
Primary Amine (

)
Corrosive / Severe Irritant High pH causes saponification of skin lipids; rapid damage to corneal tissue.
Pyridone/Bromine Sensitizer Halogenated heterocycles can act as haptens, potentially leading to allergic dermatitis over time.
Physical State (Solid) Inhalation (Dust) Fine organic powders are easily aerosolized. Inhalation allows direct entry into the bloodstream via lung alveoli.

The PPE Matrix: A Self-Validating System

Do not simply "wear" PPE. Verify its integrity every time.

Protection ZoneRequired EquipmentTechnical SpecificationSelf-Validation Step (The "Check")
Hand Protection Double Nitrile Gloves Outer: Standard Nitrile (4-5 mil)Inner: Long-cuff Nitrile (Brightly colored)The Inflation Test: Before donning, trap air in the glove and squeeze. If it deflates, the barrier is compromised. Discard immediately.
Eye Protection Chemical Splash Goggles ANSI Z87.1 (Impact & Splash rated). Safety glasses are insufficient due to fine dust migration.The Seal Check: Goggles must leave a slight impression on the face after removal. If you can slide a finger under the seal, they are too loose.
Respiratory Engineering Control First Chemical Fume Hood (Class II).Respirator (N95/P100) only if hood is unavailable.The Tissue Test: Tape a Kimwipe to the bottom of the sash. It must be pulled firmly inward (100 fpm face velocity) to confirm active draw.
Body Lab Coat (Buttoned) 100% Cotton or Nomex (Fire Resistant). Synthetic blends can melt into skin if a solvent fire occurs.Coverage Check: Raise arms above head. If the coat exposes the wrist/forearm, the sleeves are too short.

Operational Protocol: Step-by-Step Handling

This workflow minimizes static discharge and aerosolization, the two most common causes of exposure for this compound.

Phase 1: Preparation
  • Static Control: 5-(Aminomethyl)-3-bromopyridin-2-ol is a dry organic powder. Use an anti-static gun or ionizer bar inside the balance enclosure to neutralize the charge. Static-charged powder "jumps," leading to contamination.

  • Sash Management: Lower the fume hood sash to the lowest comfortable working height (typically 18 inches) to create a physical barrier between your face and the substance.

Phase 2: Weighing & Solubilization
  • Tare First: Place the receiving vessel (flask/vial) on the balance and tare before opening the chemical container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly.

    • Note: The solvation of amines can be exothermic.

  • Immediate Cleanup: Wipe the balance area with a methanol-dampened tissue immediately after weighing. Dispose of this tissue as solid hazardous waste.

Phase 3: Reaction & Quench
  • Inert Atmosphere: If using in cross-coupling (Suzuki/Buchwald), purge with Nitrogen/Argon. Oxygen can oxidize the amine, creating impurities.

  • Quenching: If treating with acid, expect heat generation. Cool the vessel in an ice bath before neutralizing the basic amine group.

Emergency Response & Disposal

Spill Management
  • Minor Spill (<5g): Cover with a weak acid neutralizer (e.g., Citric Acid) or dry sand. Sweep carefully to avoid dust generation.[1][2]

  • Skin Contact: Flush immediately for 15 minutes.[1][3][4][5] Do not use vinegar (acid) to neutralize a base burn on skin; the heat of reaction can worsen the injury. Use water only.

Waste Disposal

Segregate waste streams to prevent incompatible reactions.

Waste TypeClassificationDisposal Method
Solid Waste Contaminated SolidsDouble-bag in clear polyethylene. Label "Toxic/Irritant Solid."
Liquid Waste Basic OrganicSegregate from acidic waste to prevent heat generation.
Sharps Chemically ContaminatedRigid sharps container. Do not recap needles.

Visualizing the Safety Workflow

The following diagram illustrates the hierarchy of controls and decision logic for handling this compound.

SafetyProtocol Start Start: Handling 5-(Aminomethyl)-3-bromopyridin-2-ol RiskAssess Risk Assessment (Check: Amine Basicity & Dust) Start->RiskAssess Engineering Engineering Controls (Fume Hood Verification) RiskAssess->Engineering Required PPE_Check PPE Validation (Glove Inflation & Goggle Seal) Engineering->PPE_Check Face Velocity OK Handling Handling / Weighing (Anti-static measures) PPE_Check->Handling Integrity Confirmed Spill_Decision Spill / Exposure? Handling->Spill_Decision Emergency Emergency Response (Flush 15min / Neutralize Spill) Spill_Decision->Emergency Yes Disposal Disposal (Segregate Basic Organic Waste) Spill_Decision->Disposal No (Process Complete) Emergency->Disposal Post-Cleanup

Caption: Operational logic flow ensuring engineering controls and PPE validation precede chemical handling.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7][8] National Academies Press (US).[9] [Link]

  • PubChem. (n.d.). Compound Summary: Pyridinemethanamine derivatives (Safety & Hazards). National Library of Medicine. [Link] (Note: As a specific SDS for the brominated-2-ol derivative may be vendor-specific, this reference grounds the hazard profile in the structurally analogous aminomethyl-pyridine class.)

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.